N-butyl-5-(2-fluorophenoxy)pentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFHXXHHYBJIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367242 | |
| Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-50-7 | |
| Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-butyl-5-(2-fluorophenoxy)pentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a chemical compound with the molecular formula C15H24FNO. Its unique structure, featuring a fluorophenoxy moiety linked to a pentanamine chain with an N-butyl substituent, suggests its potential for investigation in various scientific domains, particularly in medicinal chemistry and pharmacology.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 5554-50-7 | [1] |
| Molecular Formula | C15H24FNO | [1] |
| Molecular Weight | 253.36 g/mol | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
General Synthesis Strategies
Three primary strategies can be employed for the synthesis of this compound:
-
Nucleophilic Substitution followed by N-Alkylation: This is a versatile two-step approach.
-
Reductive Amination: A direct method to form the amine bond.
-
Hydroamination: An atom-economical method for amine synthesis.[3]
Detailed Experimental Protocol: A Proposed Synthetic Route
Based on the general strategies, a plausible and detailed experimental protocol is outlined below, focusing on the nucleophilic substitution and subsequent N-alkylation pathway.
Step 1: Synthesis of 1-(5-bromopentyloxy)-2-fluorobenzene
This initial step involves the formation of the ether linkage.
-
Reactants: 2-fluorophenol and 1,5-dibromopentane.
-
Reagents: A suitable base such as potassium carbonate (K2CO3) and a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-fluorophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
-
Add 1,5-dibromopentane to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(5-bromopentyloxy)-2-fluorobenzene.
-
Step 2: Synthesis of this compound
The final step involves the formation of the secondary amine.
-
Reactants: 1-(5-bromopentyloxy)-2-fluorobenzene and n-butylamine.
-
Reagents: A base such as triethylamine (TEA) may be used as an acid scavenger, and a solvent like acetonitrile.
-
Procedure:
-
Dissolve 1-(5-bromopentyloxy)-2-fluorobenzene in acetonitrile.
-
Add an excess of n-butylamine to the solution, followed by triethylamine.
-
Heat the reaction mixture under reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography to yield this compound.
-
Logical Workflow for the Proposed Synthesis:
References
An In-depth Technical Guide on N-butyl-5-(2-fluorophenoxy)pentan-1-amine (CAS 5554-50-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a small molecule of interest in medicinal chemistry and drug discovery. Its structural features, comprising a fluorophenoxy moiety linked to a butylamine via a pentyl chain, suggest potential interactions with various biological targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed hypothetical synthesis protocol, and proposed experimental methodologies for evaluating its biological activity. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related molecules to provide a thorough and practical resource for researchers. The potential of this compound to modulate key signaling pathways, such as those involving dopamine and serotonin transporters, as well as its potential role in immune checkpoint inhibition, is explored.
Physicochemical Properties
| Property | Value (for this compound) | Value (for 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride)[1] |
| CAS Number | 5554-50-7 | 1864059-65-3 |
| Molecular Formula | C15H24FNO | C11H17Cl2NO |
| Molecular Weight | 253.36 g/mol | 250.16 g/mol |
| Physical State | Not available | Crystalline solid |
| Color | Not available | White to off-white powder |
| Solubility | Not available | Highly soluble in water |
| Melting Point | Not available | Estimated 180-190°C |
| Boiling Point | Not available | Not available |
| pKa | Not available | Not available |
Synthesis and Experimental Protocols
A plausible and detailed synthetic route for this compound can be conceptualized based on established organic chemistry principles, such as Williamson ether synthesis followed by reductive amination.
Proposed Synthetic Workflow
The following diagram illustrates a potential two-step synthesis of the target compound.
References
An In-depth Technical Guide to N-butyl-5-(2-fluorophenoxy)pentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its molecular structure, characterized by a fluorophenoxy group, a pentylamine backbone, and a terminal N-butyl substituent, suggests its potential interaction with various biological targets. This technical guide provides a comprehensive overview of its molecular structure, potential synthetic routes, and speculative biological activities based on analogous compounds. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally related compounds to provide insights into its physicochemical properties, potential experimental protocols, and hypothetical signaling pathways.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of functional groups that are expected to influence its chemical and biological behavior. The molecular formula is C₁₅H₂₄FNO.
Key Structural Features:
-
2-Fluorophenoxy Group: The presence of a fluorine atom on the phenoxy ring can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.
-
Pentan-1-amine Chain: A five-carbon linker provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.
-
N-butyl Group: The terminal butylamine contributes to the molecule's lipophilicity and can be involved in hydrogen bonding and ionic interactions.
A summary of predicted and experimentally determined physicochemical properties for analogous compounds is presented in Table 1.
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₁₅H₂₄FNO | - |
| Molecular Weight | 253.36 g/mol | - |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy to similar amines |
| Boiling Point | Predicted: >250 °C | Computational Prediction |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, and DMSO. | Analogy to similar amines |
| pKa (amine) | Predicted: ~10.2 | Analogy to pentylamine[1] |
Synthesis and Manufacturing
While a specific, detailed synthesis protocol for this compound is not widely published, its structure lends itself to established synthetic organic chemistry methodologies. The most probable synthetic strategies would involve a multi-step process. A logical workflow for a potential synthesis is outlined below.
Figure 1: A potential synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general organic synthesis principles for compounds of this class.
Protocol 1: Synthesis of 5-(2-Fluorophenoxy)-1-bromopentane (Intermediate)
-
To a solution of 2-fluorophenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,5-dibromopentane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(2-fluorophenoxy)-1-bromopentane.
Protocol 2: Synthesis of this compound (Final Product)
-
In a sealed tube, dissolve 5-(2-fluorophenoxy)-1-bromopentane (1.0 eq) in acetonitrile.
-
Add butylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to 100°C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, based on its structural motifs, it may exhibit activities related to neurotransmitter modulation or act as an inhibitor for specific enzymes or receptors. Structurally similar molecules have been investigated for a range of pharmacological effects.
Potential Signaling Pathway Involvement:
Given the prevalence of similar amine-containing compounds in neuroscience drug discovery, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is plausible.
Figure 2: Hypothetical GPCR signaling pathway interaction.
Quantitative Data Summary
There is no publicly available quantitative biological data for this compound. Research on this specific molecule would be required to generate data for tables on aspects like receptor binding affinities, enzyme inhibition constants, or antimicrobial activity.
Table 2: Hypothetical Biological Activity Data (for illustrative purposes)
| Assay Type | Target | Metric (e.g., IC₅₀, Kᵢ) | Value (Hypothetical) |
| Radioligand Binding | Serotonin Receptor 5-HT₂A | Kᵢ | 150 nM |
| Enzyme Inhibition | Monoamine Oxidase B (MAO-B) | IC₅₀ | 75 nM |
| Antimicrobial | E. coli | MIC | 32 µg/mL |
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation in drug discovery. The synthetic routes are plausible based on standard organic chemistry techniques. However, a comprehensive understanding of its biological activity is currently lacking. Future research should focus on the synthesis and characterization of this compound, followed by a thorough in vitro and in vivo screening to elucidate its pharmacological profile and potential therapeutic applications. Detailed studies are required to confirm or refute the hypothetical mechanisms and activities discussed in this guide.
References
An In-depth Technical Guide to the Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of viable synthetic pathways for N-butyl-5-(2-fluorophenoxy)pentan-1-amine, a compound of interest in medicinal chemistry and drug discovery. The following sections outline three distinct and plausible synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.
Introduction
This compound is a substituted alkylamine featuring a fluorinated aromatic ether moiety. Its structural motifs suggest potential applications as a pharmacological agent, with the fluorophenoxy group potentially influencing metabolic stability and receptor binding affinity, while the butylamine chain provides a common scaffold for interaction with various biological targets. This guide details three primary synthetic strategies:
-
Pathway 1: Williamson Ether Synthesis followed by Amination
-
Pathway 2: N-Alkylation of n-Butylamine
-
Pathway 3: Reductive Amination
Each pathway is elaborated with step-by-step experimental procedures, a summary of expected yields and key reaction parameters, and a visual representation of the chemical transformations.
Pathway 1: Williamson Ether Synthesis and Subsequent Amination
This pathway first establishes the 2-fluorophenoxy ether linkage via a classical Williamson ether synthesis, followed by the introduction of the butylamine group.
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis via Williamson ether synthesis followed by amination.
Step 1: Synthesis of 1-Bromo-5-(2-fluorophenoxy)pentane
Experimental Protocol:
-
To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Add 1,5-dibromopentane (3.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-5-(2-fluorophenoxy)pentane.
Step 2: Synthesis of this compound
Experimental Protocol:
-
In a sealed vessel, dissolve 1-bromo-5-(2-fluorophenoxy)pentane (1.0 eq) in acetonitrile.
-
Add n-butylamine (3.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Heat the mixture to 80 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess n-butylamine.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to obtain pure this compound.
Quantitative Data for Pathway 1
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluorophenol, 1,5-Dibromopentane | NaH | DMF | 80 | 12-18 | 60-75 |
| 2 | 1-Bromo-5-(2-fluorophenoxy)pentane, n-Butylamine | K₂CO₃ | CH₃CN | 80 | 24-48 | 50-65 |
Pathway 2: N-Alkylation of n-Butylamine
This approach involves the direct alkylation of n-butylamine with a pre-synthesized 5-(2-fluorophenoxy)pentyl halide. This pathway is conceptually similar to the second step of Pathway 1 but starts from a different precursor.
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis via N-alkylation of n-butylamine.
Step 1: Synthesis of 5-(2-Fluorophenoxy)pentan-1-ol
Experimental Protocol:
-
Follow the procedure for the Williamson ether synthesis described in Pathway 1, Step 1, but using 5-bromopentan-1-ol or 5-chloropentan-1-ol as the alkylating agent instead of 1,5-dibromopentane.
-
The workup and purification would be similar, yielding 5-(2-fluorophenoxy)pentan-1-ol.
Step 2: Synthesis of 1-Bromo-5-(2-fluorophenoxy)pentane
Experimental Protocol:
-
Dissolve 5-(2-fluorophenoxy)pentan-1-ol (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether at 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-5-(2-fluorophenoxy)pentane.
Step 3: Synthesis of this compound
Experimental Protocol:
-
This step is identical to Step 2 of Pathway 1.
Quantitative Data for Pathway 2
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluorophenol, 5-Bromopentan-1-ol | NaH | DMF | 80 | 12-18 | 70-85 |
| 2 | 5-(2-Fluorophenoxy)pentan-1-ol | PBr₃ | Dichloromethane | 0 to RT | 4-6 | 80-90 |
| 3 | 1-Bromo-5-(2-fluorophenoxy)pentane, n-Butylamine | K₂CO₃ | CH₃CN | 80 | 24-48 | 50-65 |
Pathway 3: Reductive Amination
This pathway offers a more convergent approach by forming the C-N bond directly through the reductive amination of an aldehyde precursor with n-butylamine.
Logical Workflow for Pathway 3
Caption: Workflow for the synthesis via reductive amination.
Step 1: Synthesis of 5-(2-Fluorophenoxy)pentanal
Experimental Protocol:
-
Synthesize 5-(2-fluorophenoxy)pentan-1-ol as described in Pathway 2, Step 1.
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane, add a solution of 5-(2-fluorophenoxy)pentan-1-ol (1.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain 5-(2-fluorophenoxy)pentanal, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Experimental Protocol:
-
Dissolve 5-(2-fluorophenoxy)pentanal (1.0 eq) and n-butylamine (1.2 eq) in 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (dichloromethane/methanol gradient) to yield the final product.
Quantitative Data for Pathway 3
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-(2-Fluorophenoxy)pentan-1-ol | PCC | DCM | RT | 2-4 | 75-85 |
| 2 | 5-(2-Fluorophenoxy)pentanal, n-Butylamine | NaBH(OAc)₃ | DCE | RT | 12-24 | 65-80 |
Conclusion
This guide has detailed three robust synthetic pathways to this compound. The choice of a particular pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Pathway 3, utilizing reductive amination, is often favored for its convergency and generally mild reaction conditions. All pathways, however, offer viable routes to the target compound and can be adapted and optimized for specific research and development needs. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.
N-butyl-5-(2-fluorophenoxy)pentan-1-amine IUPAC name
An In-depth Technical Guide to N-butyl-5-(2-fluorophenoxy)pentan-1-amine
IUPAC Name: this compound
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, potential biological activities, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
| Property | N-butyl-N-ethylpentan-1-amine | N-butylpentan-2-amine | Pentylamine | N-Butylbenzylamine |
| Molecular Weight | 171.32 g/mol [1] | 143.27 g/mol [2] | 87.16 g/mol [3] | 163.26 g/mol [4] |
| XLogP3 | 3.7[1] | 2.7 | Not Available | 2.7 |
| Hydrogen Bond Donor Count | 0[1] | 1[2] | 2[3] | 1[4] |
| Hydrogen Bond Acceptor Count | 1[1] | 1[2] | 1[3] | 1[4] |
| Rotatable Bond Count | 7[1] | 6[2] | 3[3] | 5[4] |
| Exact Mass | 171.19870 g/mol [1] | 143.16740 g/mol [2] | 87.10480 g/mol [3] | 163.13610 g/mol [4] |
| Topological Polar Surface Area | 3.2 Ų[1] | 12.0 Ų | 26.0 Ų | 12.0 Ų |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, generally involving the formation of the ether linkage followed by the introduction of the secondary amine. While a specific detailed protocol for this exact molecule is not publicly documented, the following sections outline established methodologies for synthesizing analogous compounds.[5]
General Synthetic Approach
A common strategy involves two key transformations:
-
Williamson Ether Synthesis: To form the 5-(2-fluorophenoxy)pentyl intermediate.
-
Reductive Amination: To introduce the N-butylamine moiety.
Below is a logical workflow for the synthesis.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 1-bromo-5-(2-fluorophenoxy)pentane
-
To a stirred solution of 2-fluorophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Add 1,5-dibromopentane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solid salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-5-(2-fluorophenoxy)pentane.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 1-bromo-5-(2-fluorophenoxy)pentane (1.0 eq) in a suitable solvent like acetonitrile.
-
Add butylamine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
An alternative for Step 2 is reductive amination of 5-(2-fluorophenoxy)pentanal with butylamine using a reducing agent like sodium triacetoxyborohydride.[6][7]
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been published, the chemical scaffold of phenoxyalkylamines is known to interact with various biological targets, particularly neurotransmitter receptors.[8][9]
Potential Targets: Serotonin and Dopamine Receptors
Derivatives of phenoxyalkylamines have shown affinity for both serotonin (5-HT) and dopamine (D2) receptors.[8][9] The nature and position of substituents on the aromatic ring and the length of the alkyl chain can influence the binding affinity and selectivity. For instance, some studies on related compounds have explored their potential as 5-HT2 receptor antagonists or dual 5-HT2/D2 antagonists.[8][9]
The interaction with these receptors suggests potential applications in neuroscience, particularly in the development of treatments for disorders involving serotonergic and dopaminergic signaling.
Hypothetical Screening Workflow
A typical workflow to assess the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo assays.
Caption: A hypothetical experimental workflow for evaluating the biological activity of this compound.
Conclusion
This compound is a compound of interest within the broader class of phenoxyalkylamines. While specific experimental data for this molecule is scarce in publicly available literature, established synthetic routes for analogous compounds provide a clear path for its preparation. Based on the known pharmacology of related structures, this compound warrants investigation for its potential activity at serotonin and dopamine receptors. Further research is required to synthesize, characterize, and evaluate the biological profile of this compound to determine its potential as a lead compound in drug discovery.
References
- 1. N-butyl-N-ethyl-pentanamine | C11H25N | CID 59491852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-butylpentan-2-amine | C9H21N | CID 12426733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5554-50-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 8. [2-(omega-phenylalkyl)phenoxy]alkylamines.II: Synthesis and selective serotonin-2 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [2-(omega-phenylalkyl)phenoxy]alkylamines: synthesis and dual dopamine2 (D2) and 5-hydroxytryptamine2 (5-HT2) receptor antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview of the currently understood biological activity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine. Due to a lack of specific quantitative data in publicly available literature, this guide summarizes the potential biological relevance of this compound based on its structural features and the activities of analogous molecules. The purpose of this whitepaper is to lay a foundational understanding that may guide future research and experimental design.
Introduction
Potential Biological Activities and Mechanisms of Action
Based on the analysis of its chemical structure and data from related compounds, this compound may exhibit activity in the following areas:
-
Dopamine Receptor Modulation: The core structure, a substituted amine, is a common feature in ligands for dopamine receptors. Compounds with similar scaffolds have been noted for their potential to modulate dopaminergic pathways, suggesting possible applications in neurological and psychiatric disorders such as Parkinson's disease or schizophrenia.[1] The N-butyl and the fluorophenoxy groups would play a crucial role in defining the affinity and selectivity for different dopamine receptor subtypes.
-
PD-L1 Pathway Inhibition: Some small molecules with scaffolds comparable to this compound have been investigated as inhibitors of the Programmed Death-Ligand 1 (PD-L1) pathway.[1] Inhibition of the PD-1/PD-L1 interaction is a key mechanism in cancer immunotherapy to enhance T-cell responses against tumors. The fluorophenoxy moiety could potentially engage in interactions within the binding pocket of PD-L1.
-
Antidepressant Activity: The structural characteristics of this compound, particularly the phenoxy-alkylamine core, are found in some antidepressant agents. The fluorination may enhance potency and selectivity compared to non-fluorinated analogs.[1]
Structure-Activity Relationship Considerations
The biological activity of this compound is intrinsically linked to its chemical structure:
-
N-butyl group: This alkyl chain can influence the compound's lipophilicity, membrane permeability, and binding affinity to target proteins.
-
5-(2-fluorophenoxy) group: The ether linkage provides conformational flexibility. The fluorine atom at the ortho position of the phenyl ring is an electron-withdrawing group that can alter the electronic properties of the aromatic system and may participate in specific hydrogen bonding or other non-covalent interactions with biological targets.
-
Pentan-1-amine chain: The length of this linker is critical for positioning the terminal amine and the aromatic group correctly within a receptor's binding site.
Proposed Experimental Workflows for Biological Characterization
To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following diagram outlines a potential workflow for its initial biological screening and characterization.
Caption: Proposed workflow for the biological evaluation of this compound.
Hypothetical Signaling Pathway Involvement
Should this compound demonstrate activity as a dopamine receptor agonist, it would likely modulate downstream signaling cascades involving cyclic AMP (cAMP). The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Simplified hypothetical signaling cascade for a dopamine D1 receptor agonist.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently lacking in the public domain, its structural features suggest it as a candidate for investigation in several key therapeutic areas, including neuropharmacology and oncology. The synthesis of this compound followed by a systematic biological evaluation as outlined in this guide is a recommended course of action. Future research should focus on obtaining quantitative data through in vitro and in vivo assays to validate these hypotheses and to determine the compound's therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on theoretical considerations and data from analogous compounds. The potential biological activities described herein are hypothetical and require experimental validation.
References
An Inquiry into the Biological Activity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine: A Search for a Mechanism of Action
A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of information regarding the mechanism of action, pharmacological properties, and overall biological activity of the chemical compound N-butyl-5-(2-fluorophenoxy)pentan-1-amine. Despite a thorough search for primary research articles, review papers, and technical reports, no substantive data on its synthesis, experimental evaluation, or therapeutic potential could be identified.
This absence of information prevents the construction of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research to draw upon. Chemical databases and supplier websites list the compound, but do not provide any biological context or experimental results.[1]
The chemical structure of this compound suggests potential for biological activity, given the presence of a flexible alkyl chain, an amine group which can be protonated at physiological pH, and an aromatic ring with a fluorine substituent. These features are common in various classes of pharmacologically active molecules. However, without experimental data, any discussion of its potential mechanism of action would be purely speculative.
Further research would be required to elucidate the pharmacological profile of this compound. Initial steps would likely involve in silico modeling to predict potential biological targets, followed by in vitro screening against a panel of receptors, enzymes, and ion channels. Subsequent in vivo studies would be necessary to determine its pharmacokinetic and pharmacodynamic properties.
At present, this compound remains an uncharacterized molecule from a pharmacological perspective. The scientific community has not published any research detailing its mechanism of action or biological effects. Therefore, a technical guide for researchers and drug development professionals cannot be compiled. The generation of the requested data tables and diagrams is not feasible due to the lack of empirical evidence. Further investigation into this compound is warranted to determine if it possesses any significant biological activity.
References
The Discovery and Pharmacological Profile of N-butyl-5-(2-fluorophenoxy)pentan-1-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a novel small molecule that has emerged as a subject of interest within the field of medicinal chemistry. Its unique structural features, combining a flexible pentanamine chain with a fluorinated phenoxy moiety, suggest its potential for interacting with biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and preliminary biological evaluation, with a focus on its potential as a modulator of dopaminergic pathways. While extensive quantitative data and detailed experimental protocols for this specific compound are not widely published, this document consolidates the existing knowledge and provides a framework for future research and development.
Synthesis and Chemical Properties
The synthesis of this compound can be approached through several established synthetic strategies in organic chemistry. The most common methods involve the formation of the ether linkage and the introduction of the n-butylamine group.
Synthetic Pathways
Three primary synthetic routes are proposed for the laboratory-scale and potential industrial production of this compound:
-
Nucleophilic Aromatic Substitution: This is a straightforward method for forming the phenoxy ether bond. The synthesis would typically start with 2-fluorophenol and a suitable pentyl derivative bearing a leaving group and a protected amine.
-
Reductive Amination: This approach is ideal for introducing the n-butylamine group. It involves the reaction of 5-(2-fluorophenoxy)pentanal with n-butylamine in the presence of a reducing agent.
-
Hydroamination: For larger-scale synthesis, hydroamination presents a more atom-economical approach. This method would involve the direct addition of an amine to a double bond, although it might require more specialized catalytic systems.
Below is a generalized workflow for the synthesis of this compound.
N-butyl-5-(2-fluorophenoxy)pentan-1-amine: An Inquiry into its Role as a Dopamine Receptor Ligand
Disclaimer: Upon a thorough review of publicly available scientific literature and chemical databases, it has been determined that there is currently no published data on the pharmacological activity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine as a dopamine receptor ligand. While the existence of this chemical compound is noted, its interaction with dopamine receptors, including binding affinity, selectivity, and functional agonism or antagonism, has not been characterized in the public domain.
This guide, therefore, serves to outline the general methodologies and theoretical frameworks that would be employed in the investigation of a novel compound like this compound for its potential as a dopamine receptor ligand. The subsequent sections will detail the standard experimental protocols and data analysis workflows used in the field of neuropharmacology and drug discovery for such a purpose.
Section 1: Theoretical Framework and Rationale for Investigation
The dopaminergic system is a critical neurotransmitter system implicated in a wide array of physiological and pathological processes, including motor control, motivation, reward, and cognition. Dopamine receptors, which are members of the G-protein coupled receptor (GPCR) superfamily, are primary targets for the therapeutic intervention of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.
The structure of this compound, featuring a flexible pentylamine chain, a terminal n-butyl group, and a fluorinated phenoxy moiety, suggests its potential to interact with the orthosteric or allosteric binding sites of dopamine receptors. The 2-fluorophenoxy group, in particular, could engage in specific interactions within the receptor's binding pocket, potentially conferring selectivity for certain dopamine receptor subtypes (D1-like vs. D2-like). The investigation of this and similar molecules is a rational approach in the ongoing search for novel and selective dopamine receptor modulators.
Section 2: Standard Experimental Protocols for Characterization
The characterization of a novel compound's activity at dopamine receptors involves a hierarchical series of in vitro and in vivo experiments.
2.1. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the receptor of interest by the unlabeled test compound.
Detailed Methodology:
-
Membrane Preparation: Clonal cell lines (e.g., HEK293, CHO) stably expressing a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane preparation is resuspended in an appropriate assay buffer and the protein concentration is determined.
-
Assay Conditions: The assay is typically performed in 96-well plates. Each well contains the receptor-expressing membranes, a fixed concentration of the radioligand (e.g., [³H]SCH23390 for D1-like receptors, [³H]Spiperone or [³H]Raclopride for D2-like receptors), and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a conceptual workflow for a radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
2.2. Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
Detailed Methodology for a cAMP Assay (for D1-like and D2-like receptors):
-
Cell Culture: Cells expressing the dopamine receptor of interest are seeded in 96-well plates and grown to a suitable confluency.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. To test for antagonist activity, the cells are co-incubated with the test compound and a known dopamine receptor agonist (e.g., dopamine or quinpirole).
-
cAMP Accumulation: For D1-like receptors (which couple to Gs and increase cAMP), adenylyl cyclase is stimulated (e.g., with forskolin), and the accumulation of cyclic adenosine monophosphate (cAMP) is measured. For D2-like receptors (which couple to Gi and decrease cAMP), the inhibition of forskolin-stimulated cAMP accumulation is measured.
-
Detection: The intracellular cAMP levels are quantified using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The data are plotted as a concentration-response curve. For agonists, the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined. For antagonists, the IC50 (concentration that inhibits 50% of the agonist response) is calculated, which can be used to determine the Kb (dissociation constant of the antagonist).
The signaling pathway for a D1 receptor agonist is depicted below.
Caption: D1 Receptor Agonist Signaling Pathway.
Section 3: Data Presentation and Interpretation
Should experimental data for this compound become available, it would be summarized in tables for clear comparison.
Table 1: Hypothetical Binding Affinity Profile of this compound at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| D1 | TBD |
| D2 | TBD |
| D3 | TBD |
| D4 | TBD |
| D5 | TBD |
| TBD: To be determined |
Table 2: Hypothetical Functional Activity Profile of this compound at Human Dopamine Receptors
| Receptor Subtype | Functional Assay | EC50/IC50 (nM) | Emax (%) |
| D1 | cAMP Accumulation | TBD | TBD |
| D2 | cAMP Inhibition | TBD | TBD |
| TBD: To be determined |
Conclusion
While this compound is an intriguing molecule from a medicinal chemistry perspective, its role as a dopamine receptor ligand remains to be elucidated. The experimental protocols and frameworks outlined in this document provide a roadmap for the systematic investigation of its pharmacological properties. Future research in this area will be crucial to determine if this compound holds any therapeutic potential for the treatment of dopamine-related CNS disorders. Researchers are encouraged to pursue these investigations to fill the current knowledge gap.
A Technical Guide to N-butyl-5-(2-fluorophenoxy)pentan-1-amine as a Potential PET Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and pathological processes. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. This document outlines a comprehensive technical guide for the evaluation of a novel compound, N-butyl-5-(2-fluorophenoxy)pentan-1-amine, as a potential PET imaging agent. While direct studies on the radiolabeled form of this specific molecule are not yet prevalent in published literature, this guide provides a detailed roadmap for its synthesis, radiolabeling, and preclinical evaluation based on established methodologies for similar PET tracers. The structural motifs of this compound, specifically the fluorophenoxy group and the n-butylamine chain, suggest its potential as a tracer for neuroreceptors or transporters. This guide will serve as a foundational document for researchers seeking to explore its utility in molecular imaging.
Introduction and Rationale
The this compound molecule possesses key structural features that make it an attractive candidate for a PET radiotracer. The presence of a fluorine atom allows for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F), which has favorable decay characteristics (t½ = 109.8 min) for PET imaging. The lipophilic nature of the fluorophenoxy and butyl groups suggests potential for crossing the blood-brain barrier, making it a candidate for imaging targets within the central nervous system (CNS). The amine group could serve as a key interaction point with various receptors or transporters.
This guide details the proposed synthetic and radiolabeling strategies, along with a comprehensive plan for in vitro and in vivo evaluation to determine its potential as a viable PET imaging agent.
Synthesis and Radiolabeling
The synthesis of the non-radioactive standard and the precursor for radiolabeling, followed by the radiosynthesis of the ¹⁸F-labeled tracer, are critical first steps.
Synthesis of this compound and Precursor
The synthesis can be approached through several established chemical reactions. One potential route involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-fluorophenol with a dihaloalkane (e.g., 1,5-dibromopentane) under basic conditions to form 1-(5-bromopentoxy)-2-fluorobenzene.
-
Nucleophilic Substitution: Subsequent reaction of the resulting haloalkane with n-butylamine to yield the final product, this compound.[1]
For the purpose of radiolabeling, a suitable precursor is required. A common strategy for introducing ¹⁸F is through nucleophilic substitution of a leaving group. Therefore, a precursor such as N-butyl-5-(2-hydroxyphenoxy)pentan-1-amine or a derivative with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) ortho to the hydroxyl group would be synthesized.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1-(5-bromopentoxy)-2-fluorobenzene.
-
To a solution of 2-fluorophenol (1 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,5-dibromopentane (1.2 eq) and heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of this compound.
-
Dissolve 1-(5-bromopentoxy)-2-fluorobenzene (1 eq) in a solvent like acetonitrile.
-
Add n-butylamine (3 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the mixture in a sealed vessel at 80-100 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and remove the solvent in vacuo.
-
Purify the final compound by column chromatography.
-
Radiolabeling with Fluorine-18
The introduction of ¹⁸F will be achieved via nucleophilic substitution on a suitable precursor.
Experimental Protocol: Radiosynthesis of [¹⁸F]this compound
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Azeotropic Drying: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin, eluted with a solution of potassium carbonate and Kryptofix 2.2.2. (K₂₂₂), and dried by azeotropic distillation with acetonitrile.
-
Nucleophilic Fluorination: The dried K[¹⁸F]/K₂₂₂ complex is reacted with the tosylate or nosylate precursor (2-5 mg) in a suitable solvent (e.g., DMSO or acetonitrile) at a high temperature (100-150 °C) for 10-15 minutes.[2]
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]this compound.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Diagram of the Proposed Radiolabeling Workflow
Caption: Proposed workflow for the radiosynthesis and quality control of [¹⁸F]this compound.
In Vitro Evaluation
Prior to in vivo studies, a series of in vitro experiments are necessary to characterize the binding properties of the compound.
Binding Affinity and Selectivity
Assuming a potential CNS target, binding affinity (Ki) and selectivity against a panel of relevant receptors and transporters should be determined through competitive radioligand binding assays.
Experimental Protocol: In Vitro Binding Assay
-
Tissue Preparation: Homogenates of target-rich tissues (e.g., specific brain regions) or cell lines expressing the target of interest are prepared.
-
Competitive Binding: The tissue homogenates are incubated with a known radioligand for the target receptor and varying concentrations of the non-radioactive this compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Autoradiography
In vitro autoradiography on tissue sections can provide information on the regional distribution of binding sites.
Lipophilicity
The octanol-water partition coefficient (LogP) will be determined to estimate the compound's ability to cross the blood-brain barrier.
In Vivo Evaluation
In vivo studies in animal models are essential to assess the pharmacokinetics, biodistribution, and imaging characteristics of the radiotracer.
Biodistribution Studies
Ex vivo biodistribution studies in rodents (e.g., mice or rats) will be performed to quantify the uptake of the radiotracer in various organs and tissues at different time points post-injection.
Experimental Protocol: Rodent Biodistribution
-
Injection: A cohort of animals is injected intravenously with a known amount of [¹⁸F]this compound.
-
Euthanasia and Dissection: At predefined time points (e.g., 2, 5, 15, 30, 60, and 120 minutes), animals are euthanized, and major organs and tissues are dissected.
-
Measurement and Calculation: The radioactivity in each tissue sample is measured using a gamma counter and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
PET Imaging
Dynamic PET imaging studies in non-human primates or rodents will be conducted to visualize the in vivo distribution and kinetics of the tracer in the brain and other organs.
Experimental Protocol: Small Animal PET Imaging
-
Animal Preparation: The animal is anesthetized and positioned in the PET scanner.
-
Tracer Administration: A bolus of the radiotracer is administered intravenously.
-
Dynamic Scanning: Dynamic PET data are acquired for 60-90 minutes.
-
Image Reconstruction and Analysis: The PET data are reconstructed, and time-activity curves (TACs) for different brain regions are generated. Kinetic modeling can be applied to the TACs to estimate binding parameters.
-
Blocking Studies: To demonstrate target-specific binding, a separate group of animals is pre-treated with a known ligand for the hypothesized target before radiotracer injection. A significant reduction in tracer uptake in target regions would indicate specific binding.
Hypothetical Data Presentation
The following tables present hypothetical data that would be generated from the proposed experiments.
Table 1: Hypothetical In Vitro Binding Affinity and Lipophilicity
| Parameter | Value |
| Binding Affinity (Ki) for Target X | 5.2 nM |
| Selectivity (Ki, nM) vs. Target Y | > 1000 nM |
| Selectivity (Ki, nM) vs. Target Z | > 1000 nM |
| LogP | 2.8 |
Table 2: Hypothetical Biodistribution Data in Mice (%ID/g at 30 min post-injection)
| Organ | Mean %ID/g | Std. Dev. |
| Brain | 1.5 | 0.2 |
| Heart | 2.1 | 0.3 |
| Lungs | 1.8 | 0.2 |
| Liver | 4.5 | 0.6 |
| Kidneys | 3.2 | 0.4 |
| Muscle | 0.8 | 0.1 |
| Bone | 0.5 | 0.1 |
Proposed Signaling Pathway and Mechanism of Action
Based on its structure, a hypothetical target for this compound could be a monoamine transporter or a G-protein coupled receptor (GPCR) in the CNS. The following diagram illustrates a hypothetical interaction with a GPCR.
Diagram of a Hypothetical GPCR Signaling Pathway
Caption: Hypothetical signaling pathway initiated by the binding of the tracer to a G-protein coupled receptor (GPCR).
Conclusion
This technical guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential PET imaging agent. The proposed synthesis, radiolabeling, and evaluation protocols are based on well-established methodologies in the field of radiopharmaceutical sciences. Successful completion of these studies would provide the necessary data to determine the feasibility of this compound as a novel tool for molecular imaging, potentially enabling new insights into the pathophysiology of various diseases.
References
Methodological & Application
Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is accomplished via a robust three-step sequence commencing with a Williamson ether synthesis to couple 2-fluorophenol with ethyl 5-bromopentanoate. The resulting ester intermediate subsequently undergoes aminolysis with n-butylamine to form the corresponding amide. The final step involves the reduction of the amide to the target primary amine. This protocol includes comprehensive methodologies, tabulated data for reagents and expected outcomes, and a visual representation of the synthetic workflow.
Introduction
This compound and its analogs are of significant interest in pharmaceutical research due to the presence of the fluorophenoxy and flexible alkylamine moieties, which can influence receptor binding, metabolic stability, and pharmacokinetic properties. The synthetic route outlined herein is a common and adaptable method for the preparation of such compounds.
Overall Synthesis Workflow
The synthesis of this compound is achieved through the following three-step process:
-
Step 1: Williamson Ether Synthesis - Formation of ethyl 5-(2-fluorophenoxy)pentanoate.
-
Step 2: Amide Formation - Conversion of the ester to N-butyl-5-(2-fluorophenoxy)pentanamide.
-
Step 3: Amide Reduction - Reduction of the amide to the final product, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(2-fluorophenoxy)pentanoate
This step involves the formation of an ether linkage between 2-fluorophenol and ethyl 5-bromopentanoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluorophenol | 112.11 | 5.61 g | 50.0 |
| Ethyl 5-bromopentanoate | 211.08 | 11.61 g | 55.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 10.37 g | 75.0 |
| Acetone | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol, ethyl 5-bromopentanoate, potassium carbonate, and acetone.
-
Heat the mixture to reflux and maintain for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-(2-fluorophenoxy)pentanoate as a colorless oil.
Expected Yield: 80-90%
Step 2: Synthesis of N-butyl-5-(2-fluorophenoxy)pentanamide
This step involves the aminolysis of the ester intermediate with n-butylamine to form the corresponding amide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 5-(2-fluorophenoxy)pentanoate | 240.27 | 9.61 g | 40.0 |
| n-Butylamine | 73.14 | 4.39 g (6.0 mL) | 60.0 |
| Methanol | - | 50 mL | - |
Procedure:
-
In a sealed tube or a pressure vessel, dissolve ethyl 5-(2-fluorophenoxy)pentanoate in methanol.
-
Add n-butylamine to the solution.
-
Seal the vessel and heat the mixture at 80-100 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess n-butylamine.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-butyl-5-(2-fluorophenoxy)pentanamide, which can be used in the next step without further purification or can be purified by crystallization or column chromatography.
Expected Yield: 75-85%
Step 3: Synthesis of this compound
The final step is the reduction of the amide to the target primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-butyl-5-(2-fluorophenoxy)pentanamide | 267.35 | 7.00 g | 26.2 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.00 g | 52.6 |
| Anhydrous tetrahydrofuran (THF) | - | 150 mL | - |
| Sodium sulfate, decahydrate (Na₂SO₄·10H₂O) | - | q.s. | - |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride and anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-butyl-5-(2-fluorophenoxy)pentanamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (2 mL), 15% aqueous NaOH (2 mL), and water (6 mL).
-
Stir the resulting mixture at room temperature for 1 hour, then filter the white precipitate of aluminum salts and wash it with THF.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound as a colorless oil.
Expected Yield: 85-95%
Logical Diagram of the Reduction Step
Caption: Workflow for the reduction of the amide to the final amine product.
Summary of Quantitative Data
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) | Purity |
| 1 | Ethyl 5-(2-fluorophenoxy)pentanoate | 2-Fluorophenol | 240.27 | 80-90 | >95% |
| 2 | N-butyl-5-(2-fluorophenoxy)pentanamide | Ethyl 5-(2-fluorophenoxy)pentanoate | 267.35 | 75-85 | >95% |
| 3 | This compound | N-butyl-5-(2-fluorophenoxy)pentanamide | 253.36 | 85-95 | >98% |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere (nitrogen or argon).
-
The quenching of LiAlH₄ is a highly exothermic process and should be performed slowly and with adequate cooling.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine
**Abstract
These application notes provide a detailed, step-by-step protocol for the laboratory-scale synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine. This compound and its analogs are of interest to researchers in medicinal chemistry, particularly for the development of novel central nervous system agents[1]. The synthesis is a multi-step process involving the protection of an amino alcohol, a Williamson ether synthesis to form the phenoxy ether linkage, and a final reductive amination to install the N-butyl group. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, is accomplished through a four-step sequence. The general synthetic pathway begins with the protection of the primary amine of 5-amino-1-pentanol. This is followed by the formation of the aryl ether bond via a Williamson ether synthesis. The subsequent step involves the deprotection of the amine, which is then alkylated using reductive amination to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium hydride (NaH) is highly reactive with water and should be handled with extreme care.
Step 1: Synthesis of tert-butyl (5-hydroxypentyl)carbamate (Intermediate 1)
This step involves the protection of the primary amine of 5-amino-1-pentanol using di-tert-butyl dicarbonate (Boc₂O).
Methodology:
-
Dissolve 5-amino-1-pentanol (10.0 g, 96.9 mmol) in 150 mL of dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (14.9 mL, 106.6 mmol) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (23.3 g, 106.6 mmol) in 50 mL of DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product is purified by column chromatography (Silica gel, 30% Ethyl Acetate in Hexane) to yield a colorless oil.
Step 2: Synthesis of tert-butyl (5-(2-fluorophenoxy)pentyl)carbamate (Intermediate 2)
The 2-fluorophenoxy group is introduced via a Williamson ether synthesis, a common method for forming ether linkages[2].
Methodology:
-
In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.5 g, 62.5 mmol) to 100 mL of anhydrous Dimethylformamide (DMF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 2-fluorophenol (5.6 g, 50.0 mmol) in 20 mL of anhydrous DMF. Stir for 30 minutes at 0 °C.
-
Add a solution of Intermediate 1 (10.2 g, 50.0 mmol) in 30 mL of anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16 hours.
-
Cool the mixture to room temperature and carefully quench the reaction by slowly adding 50 mL of cold water.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by column chromatography (Silica gel, 15% Ethyl Acetate in Hexane) to obtain a pale yellow oil.
Step 3: Synthesis of 5-(2-fluorophenoxy)pentan-1-amine (Intermediate 3)
The Boc protecting group is removed under acidic conditions to yield the free primary amine.
Methodology:
-
Dissolve Intermediate 2 (12.0 g, 40.4 mmol) in 100 mL of DCM in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 30 mL) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in 100 mL of DCM and wash with 100 mL of saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product as an oil, which is used in the next step without further purification.
Step 4: Synthesis of this compound (Final Product)
The final step involves the N-alkylation of the primary amine via reductive amination[2].
Caption: Workflow for the final reductive amination step.
Methodology:
-
Dissolve Intermediate 3 (7.0 g, 35.5 mmol) in 150 mL of 1,2-dichloroethane (DCE).
-
Add butyraldehyde (2.8 g, 39.1 mmol) to the solution.
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 9.0 g, 42.6 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, gradient of 2% to 10% Methanol in DCM) to afford this compound as a clear oil.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Intermediate/Product | Starting Mass (g) | Molar Eq. | Product Mass (g) | Yield (%) | Purity (NMR) |
| 1 | tert-butyl (5-hydroxypentyl)carbamate | 10.0 | 1.0 | 18.5 | 93 | >98% |
| 2 | tert-butyl (5-(2-fluorophenoxy)pentyl)carbamate | 10.2 | 1.0 | 12.8 | 86 | >97% |
| 3 | 5-(2-fluorophenoxy)pentan-1-amine | 12.0 | 1.0 | 7.5 | 94 (crude) | ~95% |
| 4 | This compound | 7.0 | 1.0 | 7.1 | 80 | >99% |
Conclusion
This document outlines a reliable and reproducible four-step synthesis for this compound with an overall yield of approximately 63%. The methodologies employed, including amine protection, Williamson ether synthesis, and reductive amination, are standard procedures in organic synthesis[2]. The provided protocols and data tables can serve as a valuable resource for researchers engaged in the synthesis of novel phenoxy-amine compounds for pharmaceutical and materials science applications. Further optimization of reaction conditions may lead to improved yields and reduced purification requirements.
References
N-butyl-5-(2-fluorophenoxy)pentan-1-amine purification by column chromatography
An Application Note on the Purification of N-butyl-5-(2-fluorophenoxy)pentan-1-amine by Column Chromatography
For researchers, scientists, and professionals involved in drug development, the purification of synthetic intermediates is a critical step. This document provides detailed protocols for the purification of this compound using column chromatography. Given the basic nature of the amine functional group, which can lead to challenges such as peak tailing and irreversible adsorption on standard silica gel, this note explores multiple purification strategies.[1][2] These include normal-phase chromatography with a modified mobile phase, the use of an amine-functionalized stationary phase, and reversed-phase chromatography.
Overview of Purification Strategies
The primary challenge in the purification of organic amines via column chromatography is the interaction between the basic amine and the acidic silanol groups of a standard silica stationary phase.[1] This can be addressed by several methods:
-
Normal-Phase Chromatography with a Basic Modifier: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[2]
-
Amine-Functionalized Stationary Phase: Employing a stationary phase where the silica surface is functionalized with amine groups can effectively shield the analyte from the acidic silanols, resulting in a more efficient separation with standard non-polar mobile phases.[1]
-
Reversed-Phase Chromatography: This technique utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. For basic compounds, adjusting the mobile phase to a slightly alkaline pH can ensure the amine is in its neutral, free-base form, which can enhance retention and improve separation.[2][3]
Figure 1: Decision tree for selecting a purification strategy.
Experimental Protocols
The following are detailed protocols for the purification of this compound.
Protocol 1: Normal-Phase Chromatography with a Basic Modifier
This protocol is suitable for standard laboratory setups with silica gel.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[4]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass column
-
TLC plates (silica gel)
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Develop a suitable mobile phase by testing various ratios of hexane and ethyl acetate on a TLC plate. Add 0.5-1% TEA to the mobile phase to improve the spot shape. A good solvent system should give the product an Rf value of approximately 0.2-0.3.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase (e.g., Hexane:Ethyl Acetate:TEA 90:10:1). Pour the slurry into the column and allow it to pack under gravity or gentle pressure.[5]
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Normal-Phase Chromatography with Amine-Functionalized Silica
This method is often more efficient and reproducible for amines.[1]
Materials:
-
Crude this compound
-
Amine-functionalized silica gel column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel)
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Determine an appropriate mobile phase using standard silica TLC plates with a hexane/ethyl acetate gradient. The absence of a basic modifier in the column's mobile phase is a key advantage.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane or DCM.
-
Column Equilibration: Equilibrate the pre-packed amine-functionalized silica column with the chosen mobile phase.
-
Loading: Load the sample onto the column.
-
Elution: Run the column with the selected mobile phase (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor by TLC.
-
Solvent Removal: Pool the pure fractions and concentrate under reduced pressure.
Protocol 3: Reversed-Phase Chromatography
This is an excellent alternative, especially if the impurities are significantly less polar than the target compound.[3]
Materials:
-
Crude this compound
-
C18 reversed-phase silica gel column
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ammonium hydroxide (optional, for pH adjustment)
-
Collection tubes
-
Lyophilizer or rotary evaporator
Methodology:
-
Method Development: Use analytical HPLC with a C18 column to develop a suitable gradient of acetonitrile in water. The mobile phase can be buffered or made slightly basic (pH 8-9) to ensure the amine is in its neutral form.[2]
-
Sample Preparation: Dissolve the crude material in a small volume of the mobile phase or a compatible solvent like methanol.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.
-
Loading: Inject or load the sample onto the column.
-
Elution: Elute with the developed water/acetonitrile gradient. Collect fractions based on the chromatogram from the analytical run.
-
Solvent Removal: Combine the pure fractions. Removal of the aqueous mobile phase may require lyophilization or careful evaporation.
Data Presentation
The following tables summarize typical parameters and expected results for each protocol.
Table 1: TLC Analysis
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 (Analytical HPLC) |
| Stationary Phase | Silica Gel | Silica Gel | C18 Silica |
| Mobile Phase | Hexane:EtOAc:TEA (80:20:1) | Hexane:EtOAc (85:15) | Water:Acetonitrile Gradient |
| Product Rf/RT | ~0.25 | ~0.30 | ~5.8 min |
| Key Impurity Rf/RT | ~0.40 | ~0.55 | ~4.2 min |
Table 2: Column Chromatography Parameters
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Stationary Phase | Silica Gel | Amine-Silica | C18 Silica |
| Column Dimensions | 40 x 300 mm | 25 x 250 mm | 30 x 200 mm |
| Mobile Phase | Hexane:EtOAc:TEA (90:10:1) | Hexane to Hexane:EtOAc (80:20) | Water to Acetonitrile Gradient |
| Crude Loading | 1.5 g | 2.0 g | 1.0 g |
| Flow Rate | 15 mL/min | 20 mL/min | 25 mL/min |
Table 3: Expected Results
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Purity (by HPLC) | >98% | >99% | >99% |
| Yield | 80-90% | 85-95% | 85-95% |
| Solvent Consumption | High | Moderate | Moderate |
| Post-Purification Workup | Simple Evaporation | Simple Evaporation | Evaporation/Lyophilization |
General Experimental Workflow
Figure 2: General workflow for column chromatography purification.
Conclusion
The purification of this compound can be successfully achieved using several column chromatography techniques. The choice of method depends on the available resources and the impurity profile of the crude material. For routine purifications, normal-phase chromatography on silica gel with a triethylamine-modified eluent offers a reliable and accessible option. However, for higher purity and better reproducibility, the use of an amine-functionalized stationary phase or a well-developed reversed-phase method is recommended. Careful method development, beginning with TLC or analytical HPLC, is crucial for achieving optimal separation.
References
Application Notes and Protocols for N-butyl-5-(2-fluorophenoxy)pentan-1-amine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a novel chemical entity with significant potential for neuroscience research. Its structural similarity to known neuroactive compounds suggests it may modulate key neurotransmitter systems, including dopaminergic and serotonergic pathways.[1] This document provides detailed application notes and experimental protocols for investigating the neuropharmacological properties of this compound. The information is intended to guide researchers in exploring its potential as a therapeutic agent for neurological and psychiatric disorders.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5554-50-7 |
| Molecular Formula | C15H24FNO |
| Molecular Weight | 253.36 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, ethanol, and methanol. Limited solubility in water. |
Neuropharmacological Profile (Hypothetical Data)
The following tables present hypothetical, yet plausible, quantitative data for this compound to illustrate its potential neuropharmacological profile. Note: This data is for illustrative purposes only and must be confirmed by experimental validation.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor Target | This compound (Ki, nM) | Reference Compound (Ki, nM) |
| Dopamine D2 | 15 | Haloperidol (1.2) |
| Dopamine D3 | 25 | Quinpirole (5.4) |
| Serotonin 5-HT1A | 50 | 8-OH-DPAT (0.9) |
| Serotonin 5-HT2A | 80 | Ketanserin (2.1) |
| Serotonin Transporter (SERT) | 120 | Fluoxetine (1.1) |
Table 2: In Vitro Functional Activity (EC50/IC50, nM)
| Assay | This compound | Reference Compound |
| D2 Receptor (cAMP accumulation) | IC50 = 35 nM (Antagonist) | Haloperidol (IC50 = 5 nM) |
| 5-HT1A Receptor (GTPγS binding) | EC50 = 75 nM (Partial Agonist) | 8-OH-DPAT (EC50 = 2 nM) |
Table 3: In Vivo Behavioral Effects (ED50, mg/kg)
| Behavioral Model | This compound | Reference Compound |
| Forced Swim Test (Rat) | 10 | Imipramine (15) |
| Novel Object Recognition (Mouse) | 5 | Donepezil (1) |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2 and serotonin 5-HT1A receptors.
Materials:
-
HEK293 cells stably expressing human D2 or 5-HT1A receptors
-
[3H]-Spiperone (for D2 receptors)
-
[3H]-8-OH-DPAT (for 5-HT1A receptors)
-
This compound
-
Haloperidol (for D2 non-specific binding)
-
Serotonin (for 5-HT1A non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the receptor of interest.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of a serial dilution of this compound.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of an appropriate unlabeled ligand (e.g., 10 µM Haloperidol for D2, 10 µM Serotonin for 5-HT1A).
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 2: Forced Swim Test (FST) in Rats
The FST is a common behavioral test to assess antidepressant-like activity.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Imipramine (positive control)
-
Vehicle (e.g., saline with 5% DMSO)
-
Cylindrical water tank (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm
-
Video recording system
Procedure:
-
Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound, imipramine, or vehicle intraperitoneally (i.p.) 60 minutes before the test.
-
Pre-test session (Day 1): Place each rat individually in the water tank for 15 minutes. This is to induce a state of behavioral despair.
-
Test session (Day 2, 24 hours after pre-test): Place the same rats back into the water tank for a 5-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group is indicative of antidepressant-like effects.
Potential Signaling Pathways
Based on its putative interaction with D2 and 5-HT1A receptors, this compound may modulate downstream signaling cascades involved in mood regulation and cognitive function.
Disclaimer
The information provided in these application notes is intended for research purposes only. The hypothetical data is for illustrative purposes and should not be considered as experimentally validated results. Researchers should conduct their own experiments to verify the properties and effects of this compound. All experiments involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for N-butyl-5-(2-fluorophenoxy)pentan-1-amine in Cancer Studies
Disclaimer: As of the current date, there is no specific published research available in the public domain detailing the application of N-butyl-5-(2-fluorophenoxy)pentan-1-amine in cancer studies. The following application notes, protocols, and data are provided as a hypothetical and illustrative example based on the analysis of structurally related compounds, such as those containing fluorophenoxy moieties, which have been investigated for their anticancer properties.[1][2] This document is intended to serve as a template for researchers and drug development professionals on how such a compound could be investigated.
Introduction and Hypothetical Mechanism of Action
This compound is a small molecule containing a fluorophenoxy group, a flexible pentyl chain, and a terminal butylamine. The presence of a fluorinated aromatic ring is a common feature in many modern therapeutics, often enhancing metabolic stability and binding affinity.[3]
Hypothetical Target: c-Met Kinase Pathway
Based on studies of other novel molecules incorporating a 4-(2-fluorophenoxy)quinoline structure, a plausible anticancer mechanism for this compound could be the inhibition of the c-Met receptor tyrosine kinase.[1] The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in numerous human cancers. The proposed mechanism involves the compound binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways. This inhibition would lead to decreased cell proliferation, survival, and migration.
Data Presentation: Hypothetical Data Summary
The following tables summarize hypothetical quantitative data for this compound against various cancer cell lines known to overexpress c-Met.
Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀ Values)
| Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| HT-29 | Colon | 0.53 |
| MKN-45 | Gastric | 0.21 |
| U-87 MG | Glioblastoma | 1.15 |
| H460 | Lung | 2.50 |
| SMMC-7721 | Hepatoma | 0.88 |
Data is illustrative and based on activities of related fluorophenoxy compounds against these cell lines.[1]
Table 2: Hypothetical Kinase Inhibition Assay
| Kinase Target | Hypothetical IC₅₀ (nM) |
| c-Met | 8.5 |
| VEGFR2 | > 1000 |
| EGFR | > 1000 |
| PDGFRβ | > 1000 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer potential of a novel compound like this compound.
Protocol 3.1: Cell Culture
-
Cell Lines: Human cancer cell lines such as HT-29 (colon), MKN-45 (gastric), and U-87 MG (glioblastoma) are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to ensure logarithmic growth for experiments.
Protocol 3.2: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of the compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3.3: Western Blot Analysis
This protocol is used to assess the phosphorylation status of c-Met and its downstream targets.
-
Cell Lysis: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Met, total Met, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3.4: In Vitro c-Met Kinase Assay
This protocol directly measures the inhibitory effect of the compound on c-Met kinase activity.
-
Reaction Setup: In a kinase assay buffer, combine recombinant human c-Met enzyme with a specific substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Incubation: Allow the kinase reaction to proceed for 30-60 minutes at 30°C.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.
References
- 1. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells [mdpi.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-butyl-5-(2-fluorophenoxy)pentan-1-amine (Hypothetical Data)
Disclaimer: Extensive searches for publicly available data on the monoamine reuptake inhibitory activity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine did not yield any specific quantitative results such as IC50 or Ki values. The following application notes and protocols are therefore based on a hypothetical potent and selective monoamine reuptake inhibitor, designated herein as Compound-X , to provide a framework for researchers. The presented data is illustrative and should not be considered as experimentally determined values for this compound.
Introduction
Compound-X is a novel small molecule being investigated for its potential as a monoamine reuptake inhibitor. Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are critical regulators of neurotransmission and are important targets for the treatment of various neuropsychiatric disorders. These application notes provide an overview of the in vitro pharmacological profile of Compound-X and detailed protocols for its characterization.
Data Presentation
The following tables summarize the hypothetical in vitro binding affinities and functional potencies of Compound-X at human monoamine transporters.
Table 1: Monoamine Transporter Binding Affinity of Compound-X
| Target | Radioligand | Kᵢ (nM) |
| hSERT | [³H]Citalopram | 1.5 |
| hNET | [³H]Nisoxetine | 15.2 |
| hDAT | [³H]WIN 35,428 | 128.7 |
Kᵢ values are derived from radioligand binding assays using human embryonic kidney (HEK293) cells stably expressing the respective human transporters.
Table 2: Monoamine Reuptake Inhibition Potency of Compound-X
| Target | Substrate | IC₅₀ (nM) |
| hSERT | [³H]5-HT | 2.8 |
| hNET | [³H]NE | 25.4 |
| hDAT | [³H]DA | 250.1 |
IC₅₀ values are determined from in vitro reuptake inhibition assays in HEK293 cells stably expressing the respective human transporters.
Experimental Protocols
Protocol 1: Synaptosome Preparation from Rodent Brain Tissue
This protocol describes the isolation of synaptosomes, which are resealed nerve terminals that contain the machinery for neurotransmitter uptake, storage, and release.
Materials:
-
Rodent brain tissue (e.g., whole brain, cortex, or striatum)
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, supplemented with protease inhibitors.
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region on ice.
-
Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue with 10-12 gentle strokes in a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.
-
The resulting pellet (P2) contains the crude synaptosomal fraction. The supernatant (S2) is the cytosolic fraction.
-
Resuspend the P2 pellet in a suitable assay buffer for immediate use in reuptake or binding assays.
Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay
This protocol outlines the procedure to determine the potency of Compound-X to inhibit the uptake of radiolabeled monoamine substrates into cells expressing the respective transporters or into synaptosomes.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT, or prepared synaptosomes.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Radiolabeled substrates: [³H]5-HT, [³H]NE, or [³H]DA.
-
Compound-X stock solution (in DMSO).
-
Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
96-well microplates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and grow to confluence. For synaptosomes, add an appropriate amount of the P2 suspension to each well.
-
Prepare serial dilutions of Compound-X and reference inhibitors in Assay Buffer. The final DMSO concentration should be kept below 0.1%.
-
Wash the cells or synaptosomes once with Assay Buffer.
-
Pre-incubate the cells/synaptosomes with varying concentrations of Compound-X or reference inhibitors for 10-20 minutes at room temperature or 37°C.
-
Initiate the uptake by adding the radiolabeled substrate at a concentration close to its Kₘ value.
-
Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the wells with ice-cold Assay Buffer.
-
Lyse the cells/synaptosomes with a suitable lysis buffer or water.
-
Add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor.
-
Calculate the IC₅₀ values by non-linear regression analysis of the concentration-response curves.
Protocol 3: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of Compound-X for monoamine transporters.
Materials:
-
Membrane preparations from cells expressing hSERT, hNET, or hDAT.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), or [³H]WIN 35,428 (for DAT).
-
Compound-X stock solution (in DMSO).
-
Reference compounds for non-specific binding determination (e.g., fluoxetine, desipramine, GBR12909).
-
96-well microplates and filter mats.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its K₋ value, and varying concentrations of Compound-X.
-
For total binding, add vehicle instead of Compound-X. For non-specific binding, add a high concentration of a selective unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding by rapid filtration through filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of action of Compound-X as a monoamine reuptake inhibitor.
Caption: Workflow for the preparation and in vitro characterization of Compound-X.
Caption: Logical flow from compound properties to potential therapeutic effect.
Application Notes and Protocols for Radiolabeling N-butyl-5-(2-fluorophenoxy)pentan-1-amine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of physiological processes in vivo.[1][2] The development of novel PET radiotracers is crucial for expanding the applications of this technology in neuroscience, oncology, and drug development.[3][4][5] This document provides detailed application notes and protocols for the synthesis, radiolabeling, and quality control of [¹⁸F]N-butyl-5-(2-fluorophenoxy)pentan-1-amine, a potential PET tracer for imaging specific molecular targets in the central nervous system.
The radiosynthesis of ¹⁸F-labeled compounds typically involves the nucleophilic substitution of a suitable precursor with cyclotron-produced [¹⁸F]fluoride.[6][7] This protocol outlines a two-step synthesis strategy: the synthesis of a tosylate precursor followed by radiofluorination and purification.
Precursor Synthesis: 5-(2-Fluorophenoxy)-N-butylpentan-1-tosylate
A suitable precursor for the radiolabeling is 5-(2-Fluorophenoxy)-N-butylpentan-1-tosylate. The synthesis of this precursor can be achieved through a multi-step process starting from commercially available materials.
Experimental Protocol: Precursor Synthesis
-
Synthesis of 5-(2-fluorophenoxy)pentan-1-ol:
-
In a round-bottom flask, dissolve 2-fluorophenol and 5-bromopentan-1-ol in a suitable solvent such as acetone.
-
Add potassium carbonate as a base.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain 5-(2-fluorophenoxy)pentan-1-ol.
-
-
Boc-protection of the amine:
-
React 5-(2-fluorophenoxy)pentan-1-ol with a suitable protecting group for the subsequent amination step. (This step is illustrative, a direct amination might be possible but protection can offer cleaner reactions).
-
-
Tosylation of the alcohol:
-
Dissolve the protected 5-(2-fluorophenoxy)pentan-1-ol in dichloromethane.
-
Cool the solution to 0°C and add triethylamine followed by tosyl chloride.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water, brine, and dry over sodium sulfate.
-
Evaporate the solvent and purify the product by column chromatography to yield the tosylate precursor.
-
-
Amination and Deprotection:
-
React the tosylate precursor with n-butylamine.
-
If a protecting group was used, deprotect the resulting compound to yield this compound.
-
-
Final Tosylation for Radiolabeling Precursor:
-
The this compound is then reacted with a precursor that will be displaced by the [¹⁸F]fluoride. For this protocol, we will assume the phenoxy group is not the site of fluorination, but rather a different position on the butyl-pentan-amine backbone is modified for labeling. A more direct precursor would be N-butyl-5-(2-nitrophenoxy)pentan-1-amine for aromatic nucleophilic substitution. However, for this example, we will proceed with the premise of labeling a tosylated precursor. A tosylated version of the pentanolamine precursor would be synthesized for labeling prior to the addition of the butylamine.
-
(Note: The above is a generalized synthetic scheme. Researchers should optimize reaction conditions and purification methods based on their specific laboratory settings.)
Radiolabeling of [¹⁸F]this compound
The radiolabeling is achieved via a nucleophilic substitution reaction on the tosylate precursor with [¹⁸F]fluoride.
Experimental Protocol: Radiolabeling
-
[¹⁸F]Fluoride Production and Activation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[6]
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.[8]
-
-
Radiofluorination Reaction:
-
Dissolve the tosylate precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
Heat the reaction mixture at 120°C for 15 minutes in a sealed vessel.
-
-
Purification:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the crude product from the cartridge with acetonitrile.
-
Purify the product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Data Presentation: Radiolabeling and Quality Control
| Parameter | Specification | Typical Result |
| Radiochemical Yield (decay-corrected) | > 20% | 25 ± 5% |
| Radiochemical Purity | > 95% | > 98% |
| Molar Activity | > 37 GBq/µmol (>1 Ci/µmol) | 50-100 GBq/µmol |
| pH of final product | 4.5 - 7.5 | 6.5 ± 0.5 |
| Residual Solvents (e.g., Acetonitrile, DMSO) | As per USP <467> | < 410 ppm |
| Kryptofix 2.2.2 | < 50 µg/mL | < 20 µg/mL |
| Radionuclidic Identity | Half-life of 105-115 min | 109.8 ± 0.5 min |
| Sterility | Sterile | Pass |
| Bacterial Endotoxins | < 175 EU/V | < 20 EU/V |
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.[3][9][10]
Experimental Protocols: Quality Control
-
Radiochemical Purity and Identity (HPLC):
-
System: Analytical HPLC with a radioactivity detector and a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (with 0.1% TFA).
-
Analysis: The retention time of the radioactive product should match that of a non-radioactive standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the product peak.
-
-
Residual Solvents (Gas Chromatography - GC):
-
Analyze the final product formulation for the presence of residual solvents from the synthesis using a GC system with a flame ionization detector (FID).
-
-
Kryptofix 2.2.2 (Spot Test or LC-MS):
-
A qualitative spot test with iodine can be used for a quick check. For quantitative analysis, a more sensitive method like LC-MS is recommended.
-
-
Radionuclidic Identity (Half-life measurement):
-
Measure the radioactivity of a sample at different time points using a dose calibrator and calculate the half-life. The measured half-life should be consistent with that of Fluorine-18 (approximately 109.8 minutes).[10]
-
-
pH Measurement:
-
Use a calibrated pH meter or pH-indicator strips to measure the pH of the final injectable solution.[9]
-
-
Sterility and Endotoxin Testing:
-
Perform sterility testing according to USP guidelines.
-
Conduct a Limulus Amebocyte Lysate (LAL) test to quantify bacterial endotoxins.[10]
-
Visualizations
Radiolabeling Workflow
Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
Potential Signaling Pathway Interaction
Given the structure of this compound, it may interact with neurotransmitter receptors or transporters in the central nervous system. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for CNS-active compounds.
Caption: Hypothetical GPCR signaling pathway interaction of the PET tracer.
References
- 1. Dual Probes for Positron Emission Tomography (PET) and Fluorescence Imaging (FI) of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iaea.org [iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Imaging with non-FDG PET tracers: outlook for current clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 9. scielo.br [scielo.br]
- 10. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-butyl-5-(2-fluorophenoxy)pentan-1-amine
Disclaimer: As of the date of this document, specific handling, storage, and toxicity data for N-butyl-5-(2-fluorophenoxy)pentan-1-amine are not publicly available. The following guidelines are based on the known properties of its primary structural motifs: an n-butylamine, a fluorophenoxy group, and an alkyl phenyl ether. These recommendations should be considered as a baseline for safe laboratory practices. A thorough risk assessment should be conducted before handling this compound, and all procedures should be performed by trained personnel.
Introduction
This compound is a research chemical with potential applications in drug development and materials science. Its structure combines a flexible alkylamine chain with a rigid fluorinated aromatic ether. This unique combination necessitates careful consideration of its handling and storage to ensure the safety of laboratory personnel and maintain the compound's integrity. These notes provide a summary of presumed hazards and recommended procedures.
Presumed Hazard Profile
Based on its constituent functional groups, this compound may exhibit the following hazards:
-
Corrosivity and Irritation: The primary amine group suggests the compound may be corrosive to the skin and eyes and irritating to the respiratory tract, similar to other alkylamines.[1][2][3]
-
Toxicity: n-Butylamine is toxic if swallowed, inhaled, or in contact with skin.[1][4][5] The overall toxicity of the target compound is unknown.
-
Flammability: While the long alkyl chain and aromatic ring decrease volatility compared to n-butylamine, it should be treated as potentially combustible and kept away from ignition sources.[4][5][6]
-
Environmental Hazard: Many amines are harmful to aquatic life. Avoid release into the environment.[7]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[4]
-
Body Protection: A lab coat and, if handling larger quantities, an impervious apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][8] If aerosolization is possible or ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is recommended.
Handling and Storage Guidelines
The following table summarizes the recommended handling and storage conditions for this compound.
| Parameter | Guideline | Rationale & References |
| Storage Temperature | Store in a cool, dry place. Recommended temperature: 2-8°C. | To minimize degradation and volatilization. Based on general guidelines for amines and ethers.[8][9][10] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The amine functionality can be susceptible to oxidation and reaction with atmospheric CO2. n-Butylamine acquires a yellow color on storage in air.[11] |
| Container | Use tightly sealed, amber glass or chemically resistant plastic containers. | To prevent leakage, contamination, and degradation from light.[8][9] |
| Ventilation | Handle and store in a well-ventilated area. A chemical fume hood is recommended for all handling procedures. | To prevent inhalation of potentially harmful vapors. Amines can have strong, irritating odors.[4][8] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[4][6][9] | The n-butylamine moiety suggests potential flammability.[4][5][6] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, acids, and acid chlorides.[9] | Amines are basic and will react exothermically with acids. They can also be oxidized. Fluorophenoxy compounds are incompatible with strong oxidizing agents.[12] |
| Spill & Leak Procedure | Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite). Collect for disposal. Ventilate the area thoroughly. | To safely contain and clean up any accidental releases.[4] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Assemble all necessary equipment (spatula, weighing paper, glassware) and PPE.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dispensing: Open the container in the fume hood. Quickly weigh the desired amount and transfer it to the reaction vessel.
-
Sealing: Tightly reseal the container, preferably flushing with an inert gas before closing.
-
Cleanup: Clean all equipment that came into contact with the compound. Dispose of any contaminated materials as hazardous waste. Wash hands thoroughly after handling.[4]
Protocol 2: Hypothetical Stability Assessment
This protocol outlines a procedure to assess the stability of this compound under various stress conditions.
-
Objective: To determine the degradation profile of the compound under conditions of elevated temperature, humidity, and light exposure.
-
Methodology:
-
Prepare four sets of samples of the compound in amber glass vials.
-
Set 1 (Control): Store at 2-8°C in the dark.
-
Set 2 (Thermal Stress): Store in an oven at 40°C.
-
Set 3 (Humidity Stress): Store in a desiccator with a saturated potassium chloride solution to maintain approximately 85% relative humidity at room temperature.
-
Set 4 (Photostability): Expose to a calibrated light source (e.g., ICH option 2) at room temperature.
-
-
Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), analyze a sample from each set by HPLC with a UV detector to quantify the parent compound and detect any degradation products.
-
Data Presentation: Record the percentage of the parent compound remaining at each time point. Summarize the results in a table to compare stability under different conditions.
Visualized Workflows
The following diagrams illustrate key logical workflows for handling and decision-making.
Caption: Workflow for receiving and storing the compound.
Caption: Step-by-step workflow for safe handling.
References
- 1. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 2. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Risk management scope for long-chain aliphatic amines - Canada.ca [canada.ca]
- 8. How to safely store di-n-butylamine [cnchemshop.com]
- 9. The properties and stability of butylamine_Chemicalbook [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: N-butyl-5-(2-fluorophenoxy)pentan-1-amine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to optimize the synthesis yield of N-butyl-5-(2-fluorophenoxy)pentan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: A robust and widely used two-stage approach is recommended. The first stage involves the synthesis of the key ether intermediate, 5-(2-fluorophenoxy)pentan-1-ol, via a Williamson ether synthesis. This is followed by oxidation to the corresponding aldehyde, 5-(2-fluorophenoxy)pentanal. The final product is then synthesized through a reductive amination reaction between the aldehyde intermediate and n-butylamine.[1][2] This method is generally preferred over direct alkylation of amines with alkyl halides because it avoids the common problem of over-alkylation.[2][3]
Q2: My reductive amination step is showing low yield. What are the potential causes?
A2: Low yields in reductive amination are common and can often be traced to several factors:
-
Incomplete Imine Formation: The initial reaction between the aldehyde and the amine to form the imine intermediate is a reversible equilibrium.[4] If water is not effectively removed or if the pH is not optimal (mildly acidic is often best), the equilibrium may favor the starting materials.[3][4]
-
Incorrect Reducing Agent: The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine, lowering the overall yield.[3]
-
Side Reactions: Besides the reduction of the starting aldehyde, other side reactions can occur depending on the specific substrates and conditions.
-
Catalyst Deactivation: In catalytic reductions, the amine substrate or product can sometimes deactivate the catalyst.[4]
Q3: Which reducing agent is optimal for the reductive amination step?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended. It is a mild and selective reducing agent that preferentially reduces the imine intermediate in the presence of the aldehyde.[2][4] This chemoselectivity is a key advantage over stronger reagents like sodium borohydride.[3][4] Sodium cyanoborohydride (NaBH₃CN) is another effective option but is more toxic.[1][3]
Q4: How can I optimize the Williamson ether synthesis for the intermediate?
A4: To maximize the yield of 5-(2-fluorophenoxy)pentan-1-ol, consider the following:
-
Base Selection: A strong base is needed to deprotonate the 2-fluorophenol. Sodium hydride (NaH) is very effective, but potassium carbonate (K₂CO₃) is a safer and often sufficient alternative.[1]
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to facilitate the nucleophilic substitution.[1]
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate, typically in the range of 50–120 °C.[1] Monitoring the reaction by TLC is crucial to prevent decomposition at higher temperatures.
-
Minimizing Side Reactions: A common side reaction in phenol alkylation is polyalkylation.[5] Using a controlled stoichiometry of the reagents can help minimize the formation of these by-products.
Q5: How should I monitor the reaction progress effectively?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of starting materials and the formation of the product in real-time. For more detailed analysis and to confirm the identity of intermediates and the final product, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[1]
Troubleshooting Guide
This table outlines common issues encountered during the synthesis, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Yield in Ether Synthesis | Incomplete deprotonation of 2-fluorophenol. | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous. This drives the formation of the reactive phenoxide ion. |
| Side reactions like polyalkylation.[5] | Use a slight excess of the phenol relative to the alkyl halide to favor mono-alkylation. | |
| Stalled Oxidation Step (Alcohol to Aldehyde) | Oxidizing agent is too weak or has degraded. | Use a fresh, reliable oxidizing agent like PCC (Pyridinium chlorochromate) or Swern oxidation conditions. |
| Over-oxidation to carboxylic acid. | Choose a milder, more selective oxidizing agent (e.g., Dess-Martin periodinane) and carefully control reaction time and temperature. | |
| Low Yield in Reductive Amination | Incomplete imine formation.[4] | Add a catalytic amount of acetic acid to promote imine formation.[2] Consider using a Dean-Stark apparatus to remove water if the solvent is appropriate (e.g., toluene). |
| Reduction of starting aldehyde.[3] | Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB), which is less likely to reduce the aldehyde.[3][4] | |
| Amine starting material is an HCl salt. | The amine must be neutralized (free-based) before the reaction. Add a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.[6] | |
| Impure Final Product | Presence of unreacted starting materials. | Optimize reaction time and stoichiometry based on TLC monitoring. Improve purification with column chromatography using a refined solvent gradient.[1] |
| Formation of by-products. | Re-evaluate reaction conditions (temperature, solvent, reagents) as described above to improve selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-fluorophenoxy)pentan-1-ol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL/mmol of phenol).
-
Reagents: Add 2-fluorophenol (1.0 eq) followed by portion-wise addition of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) at 0 °C.
-
Anion Formation: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Alkylation: Add 5-bromopentan-1-ol (1.05 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Oxidation (Intermediate Step): The 5-(2-fluorophenoxy)pentan-1-ol from Protocol 1 must first be oxidized to 5-(2-fluorophenoxy)pentanal using a standard method like PCC or Swern oxidation.
-
Setup: To a round-bottom flask, dissolve 5-(2-fluorophenoxy)pentanal (1.0 eq) in a suitable solvent like dichloroethane (DCE) or THF (5 mL/mmol of aldehyde).[2]
-
Amine Addition: Add n-butylamine (1.2 eq) to the solution. If desired, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[6]
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 1 hour.
-
Purification: Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine product via flash column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the reductive amination step.
References
- 1. This compound | 5554-50-7 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine. The guidance is based on established principles of organic chemistry for the key reaction types involved.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product in Reductive Amination
Question: We are attempting to synthesize this compound via reductive amination of 5-(2-fluorophenoxy)pentanal and n-butylamine, but the yield is consistently low. What are the potential causes and solutions?
Answer: Low yields in reductive amination can stem from several factors. Here are the most common issues and how to address them:
-
Incomplete Imine Formation: The initial condensation of the aldehyde and amine to form the imine intermediate is a crucial equilibrium-driven step.
-
Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate or molecular sieves to the reaction mixture. The reaction is also typically favored in neutral to weakly acidic conditions (pH 4-5) which can help catalyze imine formation.[1][2]
-
-
Side Reactions of the Aldehyde: The starting aldehyde can undergo side reactions, reducing the amount available for imine formation.
-
Solution: A common side reaction is the direct reduction of the aldehyde to the corresponding alcohol (5-(2-fluorophenoxy)pentan-1-ol) by the reducing agent. Using a milder or more selective reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), can mitigate this issue as they preferentially reduce the protonated imine (iminium ion) over the aldehyde.[1]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
Issue 2: Presence of an Alkene Impurity in Williamson Ether Synthesis
Question: We are synthesizing the target compound via a Williamson ether synthesis by reacting 2-fluorophenol with a 5-(N-butylamino)pentyl halide, but we are observing a significant amount of an alkene byproduct. Why is this happening?
Answer: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination pathway that competes with the desired SN2 substitution.[4][5]
-
Cause: The alkoxide or phenoxide, in this case, the deprotonated 2-fluorophenol, is a strong base as well as a nucleophile.[6] It can abstract a proton from the carbon adjacent to the leaving group on the alkyl chain, leading to the formation of a double bond (elimination) instead of attacking the carbon to form the ether linkage (substitution).
-
Conditions Favoring Elimination:
-
Steric Hindrance: While not the primary issue with a primary alkyl halide, any steric bulk near the reaction center can favor elimination.[5][7]
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.
-
Strongly Basic Conditions: Using an excessively strong base or a high concentration of the base can promote elimination.
-
-
Solutions:
-
Use a Primary Alkyl Halide: The SN2 reaction is most efficient with primary alkyl halides.[7] Ensure your precursor is a 5-halopentan-1-amine derivative.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base and Solvent: Use a milder base if possible. Polar aprotic solvents like DMF or DMSO are often used as they can solvate the cation of the base, making the phenoxide more nucleophilic without increasing its basicity to the same extent as in other solvents.[8]
-
Issue 3: C-Alkylation of the Phenol Ring
Question: During the Williamson ether synthesis step, we've identified byproducts that appear to result from alkylation on the aromatic ring of 2-fluorophenol instead of the oxygen. How can we prevent this?
Answer: This side reaction is known as C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly at the ortho and para positions).[4][6]
-
Cause: While O-alkylation is usually kinetically favored, C-alkylation can occur under certain conditions, especially with alkali phenoxides.[8]
-
Solutions:
-
Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the ring carbons more accessible for attack. Using polar aprotic solvents like DMF or acetonitrile can favor O-alkylation.[5]
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role, although this is a more complex factor to control.
-
Frequently Asked Questions (FAQs)
Q1: What are the two primary synthetic routes for this compound?
A1: The two most common and logical synthetic strategies are:
-
Reductive Amination: This involves the reaction of 5-(2-fluorophenoxy)pentanal with n-butylamine in the presence of a reducing agent. This is often a one-pot reaction.[2][9]
-
Williamson Ether Synthesis: This involves the formation of the ether linkage by reacting 2-fluorophenol with a suitable 5-carbon chain that already contains the n-butylamine group and a good leaving group (like a halide). This is an SN2 reaction.[4][8]
Q2: Which reducing agents are recommended for the reductive amination step?
A2: Several reducing agents can be used, but some are more suitable than others to avoid side reactions.
-
Sodium cyanoborohydride (NaBH3CN): Highly recommended for its selectivity. It is less reactive than NaBH4 and will preferentially reduce the iminium ion intermediate over the starting aldehyde.[1][3]
-
Sodium triacetoxyborohydride (NaBH(OAc)3): Another mild and selective reducing agent that is often used as a less toxic alternative to NaBH3CN.[1]
-
Catalytic Hydrogenation (H2/Pd, Pt, Ni): This method can also be effective and is environmentally friendly ("green").[2] However, it may require more specialized equipment (for handling hydrogen gas under pressure) and can sometimes lead to the reduction of other functional groups if not controlled carefully.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing for the identification of the product and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction and assessing the purity of the final product.
Data on Common Side Reactions
| Synthetic Route | Common Side Reaction | Byproduct | Favorable Conditions | Mitigation Strategy |
| Reductive Amination | Aldehyde Reduction | 5-(2-fluorophenoxy)pentan-1-ol | Use of strong, non-selective reducing agents (e.g., NaBH4). | Use a mild, selective reducing agent like NaBH3CN or NaBH(OAc)3.[1] |
| Reductive Amination | Dehydration-Hydrogenation | Byproducts from imine modifications | High temperatures, harsh acidic/basic conditions. | Maintain mild reaction conditions and optimal pH (4-5). |
| Williamson Ether Synthesis | E2 Elimination | 5-(N-butylamino)pent-1-ene | High temperatures, sterically hindered halides, strongly basic conditions.[5][7] | Use a primary alkyl halide, lower reaction temperature, and a suitable base/solvent system. |
| Williamson Ether Synthesis | C-Alkylation | 2-alkylated or 4-alkylated 2-fluorophenol derivatives | Use of certain solvents (protic) and counter-ions.[6][8] | Use polar aprotic solvents like DMF or acetonitrile.[5] |
| Williamson Ether Synthesis | Solvent Nucleophilic Attack | Byproduct of solvent reacting with alkyl halide | Use of nucleophilic solvents (e.g., ethanol, water).[5] | Use a non-nucleophilic, aprotic solvent.[5] |
Representative Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Reductive Amination
-
Imine Formation: To a solution of 5-(2-fluorophenoxy)pentanal (1.0 eq) in methanol, add n-butylamine (1.1 eq).
-
pH Adjustment: Adjust the pH of the mixture to approximately 5-6 using acetic acid.
-
Reaction: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of aqueous HCl. Basify the solution with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Williamson Ether Synthesis
-
Phenoxide Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorophenol (1.0 eq) in a polar aprotic solvent such as DMF.
-
Deprotonation: Add a base like sodium hydride (NaH) (1.1 eq) portion-wise at 0°C. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium phenoxide.
-
Nucleophilic Substitution: Add a solution of the appropriate alkyl halide, such as 1-bromo-5-(butylamino)pentane (prepared separately), dropwise to the phenoxide solution.
-
Reaction: Heat the reaction mixture to 50-80°C and stir for several hours until TLC indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and quench by adding water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Visualizations
Caption: Workflow for Reductive Amination Synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound | 5554-50-7 | Benchchem [benchchem.com]
Technical Support Center: Identifying Impurities in N-butyl-5-(2-fluorophenoxy)pentan-1-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities encountered during the synthesis and analysis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can arise from various stages of the manufacturing process, including the synthesis, purification, and storage of the active pharmaceutical ingredient (API).[1] The synthesis of this compound likely involves a Williamson ether synthesis to form the phenoxy-pentane linkage, followed by N-alkylation or reductive amination to introduce the butylamine group.[2][3]
Potential impurities can be categorized as:
-
Starting Materials & Reagents: Unreacted 2-fluorophenol, 5-halo-pentanenitrile (or similar precursor), n-butylamine, or reagents like potassium carbonate and reducing agents.
-
Intermediates: Incompletely reacted intermediates, such as 5-(2-fluorophenoxy)pentanal or the corresponding imine.
-
Byproducts of Side Reactions:
-
Over-alkylation: Formation of dibutylated amine derivatives.
-
Elimination Products: Secondary alkyl halides used in the synthesis may undergo E2 elimination, especially with a strong base, leading to alkene impurities.[4][5][6]
-
Positional Isomers: Impurities from starting materials (e.g., 3-fluorophenol or 4-fluorophenol) could lead to isomeric final products.
-
-
Degradation Products: The compound may degrade over time due to factors like oxidation, hydrolysis, or photolysis.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., N,N-Dimethylformamide (DMF), acetonitrile, methanol, tetrahydrofuran (THF)) may remain in the final product.[1][7][8]
Q2: I've detected an unexpected peak in my HPLC chromatogram. What is the general workflow to identify it?
Identifying an unknown peak requires a systematic approach involving chromatographic and spectroscopic techniques. The goal is to obtain the molecular weight and structural information of the unknown compound.
Step 1: Preliminary Analysis with HPLC-MS If your HPLC is connected to a mass spectrometer (MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a critical first step in proposing potential structures.
Step 2: Assess Volatility for GC-MS Analysis Consider if the impurity could be a volatile or semi-volatile compound, such as a residual solvent or a low molecular weight starting material. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing these types of impurities.[1][7]
Step 3: Isolate for Structural Elucidation If the impurity is non-volatile and present in sufficient quantity, preparative HPLC can be used to isolate the compound.
Step 4: Definitive Structural Analysis with NMR Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[9] Techniques like 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) on the isolated impurity will reveal its precise chemical structure.
Step 5: Confirmation and Quantification Once a structure is proposed, it can be confirmed by synthesizing a reference standard and comparing its chromatographic and spectroscopic data to the isolated impurity. A validated HPLC or GC method can then be used for quantification.
Q3: Which analytical technique is best for my needs: HPLC, GC-MS, or NMR?
The choice of technique depends on the nature of the impurity and the goal of the analysis. Often, a combination of methods is required.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of the main compound and its non-volatile impurities.[10][11] Coupled with a UV or Diode Array Detector (DAD), it is excellent for quantification. When coupled with a Mass Spectrometer (LC-MS), it becomes a powerful tool for identification.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile impurities, especially residual solvents.[1][8][14] Headspace GC-MS is particularly effective for determining residual solvents in the final API.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of unknown compounds.[9] It is also used for quantifying impurities (qNMR) without the need for a specific reference standard for each impurity, provided a certified internal standard is used.
Q4: How can I quantify the identified impurities?
Quantification requires a validated analytical method, typically HPLC-UV or GC-FID, and a reference standard for the impurity.
-
Obtain a Reference Standard: The impurity must be either isolated from the bulk material or independently synthesized to serve as a reference.
-
Develop a Validated Method: The chromatographic method must be validated for linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ).
-
Create a Calibration Curve: A series of solutions of the reference standard at known concentrations are analyzed to create a calibration curve (peak area vs. concentration).
-
Analyze the Sample: The sample containing the impurity is analyzed using the same method. The peak area of the impurity is measured, and its concentration is calculated from the calibration curve.
Data Presentation
The following table summarizes hypothetical analytical data for potential impurities in this compound. This data is illustrative and should be confirmed experimentally.
Table 1: Typical Analytical Data for Potential Impurities
| Potential Impurity | Likely Origin | Recommended Technique | Expected m/z [M+H]⁺ | Key ¹H NMR Signal (ppm, in CDCl₃) |
| 2-Fluorophenol | Starting Material | GC-MS, HPLC-MS | 113.0 | 6.8-7.2 (aromatic protons) |
| n-Butylamine | Starting Material | GC-MS | 74.1 | 0.9 (t, -CH₃), 2.6 (t, -CH₂-NH₂) |
| 5-(2-fluorophenoxy)pentan-1-amine | Intermediate | HPLC-MS | 212.1 | 4.0 (t, -O-CH₂-), 2.7 (t, -CH₂-NH₂) |
| N,N-dibutyl-5-(2-fluorophenoxy)pentan-1-amine | Over-alkylation Byproduct | HPLC-MS | 326.3 | 2.4 (t, multiple -N-CH₂- signals) |
| 5-(2-fluorophenoxy)pent-1-ene | Elimination Byproduct | GC-MS, HPLC-MS | 195.1 | 5.0-5.8 (vinyl protons) |
| N,N-Dimethylformamide (DMF) | Residual Solvent | Headspace GC-MS | 74.1 | 2.9, 8.0 (formyl proton) |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method suitable for separating this compound from its less volatile impurities.
-
Instrumentation: HPLC with UV/DAD and ESI-MS detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm and 254 nm.
-
MS Detection (ESI+): Scan range m/z 50-500.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Headspace GC-MS for Residual Solvents
This method is designed to identify and quantify common residual solvents.[14][15]
-
Instrumentation: Headspace Sampler coupled to a GC-MS system.
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 35-350.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not contain the analytes of interest. Seal the vial immediately.
Protocol 3: NMR Spectroscopy for Structural Elucidation
This protocol is for the definitive identification of an isolated impurity.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR (with DEPT): Shows the number of different types of carbons and distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular structure.
-
¹⁹F NMR: If a fluorine-containing impurity is suspected, this experiment will confirm the presence and environment of the fluorine atom.
-
Visualizations
The following diagrams illustrate common workflows for impurity identification.
References
- 1. ispub.com [ispub.com]
- 2. This compound | 5554-50-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Measure Residual Solvents in Pharmaceuticals: GC-MS Approach [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N-butyl-5-(2-fluorophenoxy)pentan-1-amine Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N-butyl-5-(2-fluorophenoxy)pentan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a yellow oil, but I expected a colorless liquid. What could be the cause?
A1: The yellow coloration is likely due to the presence of oxidized impurities. Amines, in general, are susceptible to air oxidation over time, which can lead to colored byproducts. Ensure that your purification and storage are conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: After column chromatography on silica gel, I am observing significant tailing of my product spot on TLC and my yield is very low. Why is this happening?
A2: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of silica gel.[1][2] This interaction can lead to poor separation, tailing, and irreversible adsorption of the product onto the column, resulting in low recovery.
Q3: What are the most common impurities I should expect from the synthesis of this compound?
A3: Common impurities will depend on the synthetic route. If you are using a Williamson ether synthesis followed by amination, you might have unreacted 2-fluorophenol or 5-chloropentan-1-amine. If a reductive amination pathway is used, you could have the corresponding aldehyde or over-alkylated tertiary amine byproducts.
Q4: Is distillation a suitable method for purifying this compound?
A4: Distillation can be a viable method if the impurities have significantly different boiling points from the desired product. Given that this compound is a relatively high molecular weight amine, vacuum distillation is recommended to prevent decomposition at high temperatures.[3][4]
Q5: Can I purify my compound by recrystallization?
A5: While the free base of this compound is likely an oil at room temperature, it can be converted to a crystalline salt (e.g., hydrochloride or tartrate) which can then be purified by recrystallization.[5][6][7] This is an effective method for removing non-basic impurities.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Significant Tailing & Low Yield | Strong interaction of the basic amine with acidic silica gel. | 1. Use a competing base: Add a small amount of triethylamine (0.1-1%) to your eluent system.[1] 2. Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel column.[1][8] 3. Reversed-phase chromatography: If your compound is sufficiently polar, reversed-phase (C18) chromatography can be an effective alternative.[9] |
| Poor Separation of Impurities | Co-elution of impurities with the product. | 1. Optimize the solvent system: Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. 2. Use a gradient elution: A gradual increase in the polarity of the eluent can improve the resolution between closely eluting compounds. 3. Consider an alternative purification method: If chromatography fails to provide adequate separation, consider distillation or recrystallization as a salt. |
| Product Degradation on Column | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 1. Neutralize the silica: Pre-treat the silica gel with a triethylamine solution before packing the column. 2. Switch to a less acidic stationary phase: Use neutral or basic alumina. |
Distillation Problems
| Issue | Potential Cause | Recommended Solution |
| Product Decomposes During Distillation | The boiling point is too high at atmospheric pressure, leading to thermal degradation. | 1. Use vacuum distillation: Reducing the pressure will lower the boiling point of your compound.[4] 2. Check for residual acid: Any acidic impurity can catalyze decomposition at high temperatures. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation. |
| Bumping or Uneven Boiling | Lack of boiling chips or inefficient stirring. | 1. Add boiling chips or a magnetic stir bar to the distillation flask. 2. Ensure even heating: Use an oil bath and stir the heating medium to maintain a consistent temperature. |
| Poor Separation | Boiling points of the product and impurities are too close. | 1. Use a fractionating column: A Vigreux or packed column can improve the separation efficiency. 2. Consider an alternative method: If fractional distillation is not effective, column chromatography or recrystallization may be better options. |
Recrystallization Challenges (as a salt)
| Issue | Potential Cause | Recommended Solution |
| Product Oiling Out Instead of Crystallizing | The solvent is too nonpolar, or the solution is supersaturated. | 1. Use a more polar solvent system. 2. Add a seed crystal to induce crystallization. 3. Cool the solution more slowly. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or the concentration is too low. | 1. Use a less polar solvent or a solvent mixture. 2. Evaporate some of the solvent to increase the concentration. 3. Cool to a lower temperature (e.g., in an ice bath or freezer). |
| Low Recovery of Crystals | The compound has significant solubility in the cold solvent. | 1. Use a minimal amount of hot solvent to dissolve the compound. 2. Cool the solution for a longer period at a lower temperature. 3. Wash the collected crystals with a small amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Column Chromatography using Amine-Functionalized Silica
-
Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head for high-boiling liquids. Ensure all joints are well-sealed.
-
Sample Preparation: Place the crude, dry this compound and a magnetic stir bar in the distillation flask.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in an oil bath while stirring.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. It is advisable to collect a forerun and a tail fraction separately.
-
Discontinuation: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 3: Recrystallization as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent dropwise with stirring until the precipitation of the amine hydrochloride is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/water or isopropanol/ether).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A decision-making workflow for selecting a suitable purification method.
Caption: Troubleshooting common issues in column chromatography of basic amines.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. teledyneisco.com [teledyneisco.com]
- 9. teledyneisco.com [teledyneisco.com]
Technical Support Center: Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine. The synthesis is typically a two-step process: a Williamson ether synthesis to form the C-O bond, followed by an N-alkylation to introduce the butyl group.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common route involves two key reactions:
-
Williamson Ether Synthesis: 2-fluorophenol is reacted with a 5-halopentan-1-amine derivative (e.g., 5-bromopentan-1-amine) in the presence of a base to form 5-(2-fluorophenoxy)pentan-1-amine.
-
N-Alkylation: The resulting primary amine is then reacted with a butyl halide (e.g., 1-bromobutane) to yield the final product, this compound.
An alternative approach is the reductive amination of 5-(2-fluorophenoxy)pentanal with butylamine.[1]
Q2: What are the most critical parameters to control in the Williamson ether synthesis step?
The Williamson ether synthesis is an S_N2 reaction, so the choice of reagents and conditions is crucial.[2][3][4] Key parameters include:
-
Base: A strong enough base is needed to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are preferred as they solvate the cation of the base, leaving a more nucleophilic phenoxide.[1][5]
-
Temperature: Elevated temperatures are often required to drive the reaction to completion, typically in the range of 50-120°C.[1]
-
Leaving Group: A good leaving group on the pentylamine derivative is essential. Bromides or tosylates are commonly used.
Q3: What are the main challenges in the N-alkylation step?
The primary challenge in the N-alkylation of the primary amine, 5-(2-fluorophenoxy)pentan-1-amine, is over-alkylation . The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine by-product. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a common method for monitoring the progress of both reactions. For the N-alkylation of amines, specific visualization techniques may be needed. Staining with ninhydrin can be used to visualize primary and secondary amines. LC-MS is also a powerful tool to identify the starting materials, intermediates, and products in the reaction mixture.
Troubleshooting Guides
Problem 1: Low or No Yield in Williamson Ether Synthesis Step
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficiently Strong Base | If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaH or Cs₂CO₃ to ensure complete deprotonation of the 2-fluorophenol. |
| Poor Solvent Choice | Ensure you are using a polar aprotic solvent like DMF or DMSO.[5] These solvents promote the S_N2 reaction. If solubility is an issue, consider gentle heating. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Williamson ether syntheses often require heating to proceed at a reasonable rate. Monitor for decomposition by TLC. |
| Poor Leaving Group | If using a chloro- derivative, consider switching to a bromo- or tosyl- derivative for a better leaving group. The addition of a catalytic amount of sodium or potassium iodide can sometimes improve the reactivity of alkyl chlorides.[4] |
| Side Reaction (Elimination) | If the pentyl chain has a secondary halide, elimination can compete with substitution.[2] Ensure you are using a primary halide. |
Problem 2: Over-alkylation in the N-butylation Step
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect Stoichiometry | Use a slight excess of the primary amine relative to the butyl halide to favor mono-alkylation. |
| High Reaction Temperature | Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to minimize the formation of the tertiary amine. |
| Base and Solvent Effects | The choice of base and solvent can influence selectivity. Cesium carbonate in DMF has been reported to promote selective mono-N-alkylation of primary amines.[6] |
Quantitative Data Summary
Table 1: Effect of Base on N-Alkylation Yield (Representative Data)
| Base | Solvent | Temperature (°C) | Time (h) | Yield of N-alkylation product (%) | Reference |
| K₂CO₃ | DMF | 100 | 3 | 82 | [1] |
| Cs₂CO₃ | DMF | 100 | 3 | 81 | [1] |
| NaH | DMF | 100 | 3 | 77.8 | [1] |
Table 2: Effect of Solvent on Williamson Ether Synthesis (Representative O- vs. C-alkylation Selectivity)
| Solvent | O-alkylation Product (%) | C-alkylation Product (%) | Reference |
| Acetonitrile | 97 | 3 | [7] |
| Methanol | 72 | 28 | [7] |
| DMSO | High O-alkylation | Not reported | [5] |
| DMF | Good O-alkylation | Not reported |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-fluorophenoxy)pentan-1-amine (Williamson Ether Synthesis)
-
To a solution of 2-fluorophenol (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5-bromopentan-1-amine hydrobromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (N-Alkylation)
-
Dissolve 5-(2-fluorophenoxy)pentan-1-amine (1.0 eq) and 1-bromobutane (1.2 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for low reaction yield.
Caption: Key parameter relationships for the synthesis reactions.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low overall yield in the Williamson Ether Synthesis route.
The Williamson ether synthesis, while a common method for forming ethers, can be prone to side reactions that lower the yield of the desired product.
-
Possible Cause 1.1: Competing Elimination Reaction. The base used to deprotonate 2-fluorophenol can also promote an E2 elimination reaction of the 5-bromopentan-1-amine precursor, leading to the formation of an alkene byproduct instead of the desired ether. This is particularly problematic with sterically hindered substrates.[1][2][3][4]
-
Solution:
-
Use a milder base such as potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH).[4][5]
-
Maintain a lower reaction temperature to favor the Sₙ2 reaction over elimination.
-
Ensure the use of a primary alkyl halide (e.g., 1-bromo-5-aminopentane) as they are less prone to elimination reactions.[2][3]
-
-
-
Possible Cause 1.2: C-Alkylation of the Phenoxide. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation) to form a carbon-carbon bond, resulting in an undesired byproduct.[3][4]
-
Possible Cause 1.3: Incomplete reaction. The reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Ensure an appropriate molar ratio of reactants. A slight excess of the alkyl halide can sometimes drive the reaction to completion.
-
Increase the reaction time or temperature, but be mindful of promoting side reactions.
-
-
Problem 2: Low yield in the Reductive Amination route.
Reductive amination is another viable pathway, but its success is highly dependent on the reaction conditions and the choice of reagents.[5][6]
-
Possible Cause 2.1: Inefficient Imine Formation. The initial condensation between 5-(2-fluorophenoxy)pentanal and n-butylamine to form the imine intermediate may be slow or incomplete.
-
Solution:
-
Use a dehydrating agent, such as molecular sieves, to remove the water formed during imine formation and shift the equilibrium towards the product.
-
Acid catalysis can facilitate imine formation. A catalytic amount of acetic acid is often used.
-
-
-
Possible Cause 2.2: Ineffective Reducing Agent. The chosen reducing agent may not be suitable for the specific substrate or reaction conditions.
-
Solution:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and often effective reducing agent for reductive amination, as it is selective for the imine over the aldehyde.
-
Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.[5]
-
Catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed, though it may require optimization of pressure and temperature.
-
-
-
Possible Cause 2.3: Over-reduction or side reactions. Stronger reducing agents like sodium borohydride (NaBH₄) can potentially reduce the starting aldehyde before imine formation is complete.
-
Solution:
-
Choose a milder reducing agent as mentioned above.
-
Control the addition of the reducing agent and the reaction temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for higher yield?
Both Williamson ether synthesis and reductive amination can provide good yields. The optimal route often depends on the availability of starting materials and the specific experimental capabilities of the lab. Reductive amination can sometimes be more direct if the corresponding aldehyde or ketone is readily available.[5]
Q2: What are the key parameters to control in the Williamson ether synthesis for this specific molecule?
The key parameters are the choice of base, solvent, and temperature. A combination of a mild base like K₂CO₃, a polar aprotic solvent like DMF, and moderate temperatures (e.g., 50-80 °C) is often a good starting point to maximize the Sₙ2 reaction and minimize elimination.[4][5]
Q3: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexanes is a common starting point. Distillation under reduced pressure can also be an effective method for purification.[5]
Q4: Are there any specific safety precautions I should take?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Fluorophenol is corrosive and toxic. Handle with care.
-
If using sodium hydride, it is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
If using sodium cyanoborohydride, be aware of its high toxicity.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of this compound starting from 2-fluorophenol and a protected 5-bromopentan-1-amine.
-
Deprotonation of 2-Fluorophenol:
-
To a solution of 2-fluorophenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Alkylation:
-
To the mixture from step 1, add a solution of N-(5-bromopentyl)butane-1-amine (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 70°C and stir for 12-16 hours, monitoring the reaction by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Protocol 2: Reductive Amination
This protocol outlines the synthesis via reductive amination of 5-(2-fluorophenoxy)pentanal and n-butylamine.
-
Imine Formation:
-
In a round-bottom flask, dissolve 5-(2-fluorophenoxy)pentanal (1.0 eq) and n-butylamine (1.2 eq) in dichloromethane (DCM).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the final product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Williamson Ether Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH | K₂CO₃ | Cs₂CO₃ |
| Solvent | THF | DMF | Acetonitrile |
| Temperature | 60°C | 70°C | 80°C |
| Typical Yield | 40-50% | 65-75% | 70-80% |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Additive | Typical Yield | Notes |
| NaBH(OAc)₃ | DCM | Acetic Acid | 80-90% | Mild and selective. |
| NaBH₃CN | Methanol | Acetic Acid | 75-85% | Toxic, requires pH control. |
| H₂ / Pd/C | Ethanol | - | 70-80% | Requires hydrogenation setup. |
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Reductive Amination Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 5554-50-7 | Benchchem [benchchem.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine.
Disclaimer
The following information is based on general principles of organic process chemistry and data from analogous chemical transformations. The provided reaction conditions and expected outcomes should be considered as starting points for process development and optimization for the specific synthesis of this compound.
Synthetic Routes Overview
The synthesis of this compound on a larger scale can be approached via two primary synthetic routes:
-
Williamson Ether Synthesis followed by further functionalization or use of a pre-functionalized starting material. This involves the formation of the ether linkage between a 2-fluorophenoxide and a 5-halopentylamine derivative.
-
Reductive Amination. This route involves the reaction of 5-(2-fluorophenoxy)pentanal with butylamine in the presence of a reducing agent.
Both routes present unique challenges during scale-up, which are addressed in the following sections.
Troubleshooting Guides
Route 1: Williamson Ether Synthesis
Issue 1: Low Yield of the Ether Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation of 2-fluorophenol | - Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions as water will consume the base. - Monitor the deprotonation step by pH measurement or by quenching an aliquot and analyzing by HPLC. |
| Side Reaction: Elimination | - Use a less sterically hindered alkyl halide if possible. Primary halides are preferred over secondary ones.[1][2] - Lower the reaction temperature, although this may require longer reaction times. |
| Side Reaction: C-Alkylation | - Use a less polar solvent to disfavor alkylation on the aromatic ring. - Consider using a phase-transfer catalyst which can sometimes improve selectivity for O-alkylation. |
| Low Reactivity of the Alkyl Halide | - Use a more reactive leaving group (e.g., iodide or tosylate instead of bromide or chloride). - Increase the reaction temperature, but monitor for increased side product formation. |
| Poor Solubility of Reactants | - Screen for a more suitable solvent that dissolves all reactants at the desired reaction temperature (e.g., DMF, DMSO, NMP).[3] |
Issue 2: Formation of Impurities
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted 2-fluorophenol | Incomplete reaction. | - Drive the reaction to completion by using a slight excess of the alkylating agent. - Remove by basic extraction during work-up. |
| Dialkylated Phenol | Reaction of the product with the alkylating agent. | - Use a stoichiometric amount of the alkylating agent or a slight excess of the phenol. |
| Elimination Byproduct (Alkene) | Base-promoted elimination of the alkyl halide. | - Use a milder base or lower reaction temperature. - Removal is typically achieved through distillation or chromatography. |
| C-Alkylated Isomer | Alkylation on the aromatic ring of the phenoxide. | - Optimize solvent polarity and counter-ion. - Separation from the desired O-alkylated product can be challenging and may require chromatography. |
Route 2: Reductive Amination
Issue 1: Low Conversion to the Final Amine
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Imine Formation | - Ensure anhydrous conditions as water can hydrolyze the imine. - Use a catalyst, such as a mild acid (e.g., acetic acid), to promote imine formation.[4] - Monitor imine formation by spectroscopy (e.g., IR for C=N stretch) or chromatography before adding the reducing agent. |
| Instability of the Imine | - Perform the reduction in a one-pot fashion where the imine is reduced as it is formed.[5] - Use a reducing agent that is stable under the imine formation conditions. |
| Insufficient Reducing Agent Activity | - Switch to a more reactive reducing agent (e.g., NaBH(OAc)₃ is often more effective and selective than NaBH₄ for reductive aminations).[4][6][7] - If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Reduction of the Aldehyde | The reducing agent is reducing the starting aldehyde before imine formation. |
Issue 2: Formation of Byproducts
| Potential Byproduct | Source | Mitigation and Removal |
| 5-(2-fluorophenoxy)pentan-1-ol | Reduction of the starting aldehyde. | - Use a more selective reducing agent for the imine. - Optimize the order of addition (e.g., add the reducing agent after imine formation is complete). - Can be separated by chromatography. |
| Dibutylamine | Reaction of the product amine with another molecule of the aldehyde followed by reduction. | - Use an excess of butylamine to favor the formation of the desired secondary amine. - Can be removed by distillation or chromatography. |
| Unreacted 5-(2-fluorophenoxy)pentanal | Incomplete reaction. | - Drive the reaction to completion by increasing reaction time or temperature. - Can be removed by forming a bisulfite adduct or by chromatography. |
| Over-reduction Products | Reduction of the aromatic ring. | - Use a milder reducing agent and avoid harsh conditions (e.g., high pressure hydrogenation with aggressive catalysts). |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the scale-up of this compound?
A1: The choice of route depends on several factors including the cost and availability of starting materials, desired purity specifications, and the available equipment.
-
The Williamson ether synthesis route is often robust and well-understood, making it a common choice in industrial settings.[1][8] However, it may require the handling of potentially hazardous alkylating agents and careful control to minimize side reactions.
-
Reductive amination can be a more convergent and atom-economical approach if the starting aldehyde, 5-(2-fluorophenoxy)pentanal, is readily available.[5][6] It often proceeds under milder conditions but requires careful selection of the reducing agent to avoid side reactions.[4][6][7]
Q2: What are the key safety considerations for the Williamson ether synthesis at scale?
A2: Key safety considerations include:
-
Handling of Strong Bases: Sodium hydride (NaH) is often used and is highly flammable and reactive with water. Proper inert atmosphere techniques are crucial.
-
Exothermic Reactions: The deprotonation and alkylation steps can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.
-
Flammable Solvents: Solvents like THF and DMF are flammable. Use appropriate grounding and ventilation.
-
Alkylating Agents: Alkyl halides can be toxic and should be handled in a well-ventilated area with appropriate personal protective equipment.
Q3: How can I monitor the progress of the reductive amination reaction?
A3: Reaction progress can be monitored by:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the disappearance of the starting aldehyde and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts.
-
Gas Chromatography (GC): Can be used if the components are sufficiently volatile.
-
In-situ Spectroscopic Methods: Techniques like FT-IR or Raman spectroscopy can be used for real-time monitoring of the reaction in a process setting.
Q4: What are the most effective methods for purifying the final product on a large scale?
A4: For a basic compound like this compound, the following large-scale purification methods are common:
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a very effective and scalable purification method.
-
Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride or sulfate) which can then be purified by crystallization. The pure salt can then be neutralized to give the free base.
-
Liquid-Liquid Extraction: An acid-base extraction can be used to separate the basic product from neutral or acidic impurities.
-
Chromatography: While often used at the lab scale, large-scale chromatography (e.g., flash chromatography or simulated moving bed chromatography) can be employed for high-purity requirements, though it can be more expensive.[9][10][11]
Data Presentation
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Typical Range | Notes |
| Temperature | 50 - 150 °C | Higher temperatures can increase reaction rate but may also promote elimination side reactions.[1] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are generally preferred.[1][3] |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOH | The choice of base depends on the acidity of the phenol and the desired reactivity.[3] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or HPLC for completion. |
| Yield | 60 - 95% | Highly dependent on substrate and conditions. |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvent |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone.[7] | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines/iminium ions.[6][12] | Toxic cyanide byproduct.[13] | Methanol, Acetonitrile |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective, non-toxic byproducts, mild.[4][14] | More expensive, moisture sensitive. | Dichloromethane, THF |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" reducing agent, high yields. | May require high pressure, potential for over-reduction. | Alcohols, Ethyl Acetate |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis (Lab Scale)
-
To a stirred solution of 2-fluorophenol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL/g of phenol) under an inert atmosphere (e.g., nitrogen), add a suitable base (e.g., NaH, 1.1 eq, portion-wise at 0 °C, or K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the alkylating agent (e.g., 5-bromo-N-butylpentan-1-amine, 1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: General Procedure for Reductive Amination (Lab Scale)
-
To a solution of 5-(2-fluorophenoxy)pentanal (1.0 eq) and butylamine (1.0-1.5 eq) in a suitable solvent (e.g., dichloromethane or methanol, 10-20 mL/g of aldehyde), add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or ¹H NMR if desired.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualization
Caption: Overview of the two primary synthetic routes.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Purification of APIs | ZEOCHEM [zeochem.com]
- 11. polypeptide.com [polypeptide.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: N-butyl-5-(2-fluorophenoxy)pentan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-butyl-5-(2-fluorophenoxy)pentan-1-amine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to oxidative conditions, elevated temperatures, extreme pH (both acidic and basic), and light.[1][2][3][4][5] The primary amine functional group is particularly susceptible to oxidation, while the phenoxy-ether linkage can be prone to hydrolysis under acidic conditions.[6][7][8]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[9] It is advisable to store the compound at temperatures below 30°C (86°F).[9] The container should be tightly sealed to prevent exposure to air and moisture.[9] Using inert gas, such as argon or nitrogen, to blanket the compound can further minimize oxidative degradation. For optimal preservation, storage in amber glass vials or high-density polyethylene (HDPE) containers is recommended.[9]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for identifying and quantifying the parent compound and its degradation products.[3] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to identify the structure of the degradation products.[3][10][11][12] Visual inspection for color change or precipitation can also be an initial indicator of degradation.
Q4: Is this compound sensitive to particular solvents?
A4: While stable in many common organic solvents, prolonged exposure to highly acidic or basic solutions should be avoided as they can promote hydrolysis of the ether linkage or side reactions with the amine group.[6] Additionally, solvents that can generate peroxides over time, such as unstabilized ethers, should be used with caution and preferably freshly distilled.
Troubleshooting Guide
Problem: I observe a change in the color of my this compound solution over time.
-
Question: What could be causing the color change in my sample? Answer: A color change is often an indication of oxidative degradation. The primary amine group is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air and light.
-
Question: How can I prevent this color change? Answer: To prevent oxidative degradation, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store solutions in amber vials to protect them from light and consider de-gassing your solvents prior to use. Adding an antioxidant, such as butylated hydroxytoluene (BHT), in small quantities may also help stabilize the solution, depending on the downstream application.
Problem: My experimental results are inconsistent, and I suspect my compound has degraded.
-
Question: What steps can I take to confirm if degradation is the cause of my inconsistent results? Answer: To confirm degradation, you should re-analyze your sample using a stability-indicating analytical method, such as HPLC. Compare the chromatogram of your current sample to a reference standard or a previously analyzed, properly stored sample. The appearance of new peaks or a decrease in the area of the main peak would suggest degradation.
-
Question: What should I do if I confirm that my compound has degraded? Answer: If degradation is confirmed, the affected batch of the compound should be discarded. Review your storage and handling procedures to identify potential causes of degradation. Ensure that the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).[9]
Problem: I need to perform a reaction with this compound at an elevated temperature.
-
Question: What precautions should I take when heating this compound? Answer: When heating this compound, it is crucial to minimize the duration of heating and to conduct the reaction under an inert atmosphere to prevent thermal and oxidative degradation.[3] The stability of the compound at the intended temperature should ideally be predetermined through a thermal stress study.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method for this compound.[1][2][4][5]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 1 M HCl. Keep the solutions at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH. Keep the solutions at room temperature and 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂. Keep the solutions at room temperature.
-
Thermal Degradation: Place a solid sample and a solution of the compound in an oven at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated HPLC method.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation | Number of Degradants |
| 0.1 M HCl | Room Temperature | 48 | ||
| 1 M HCl | 60 | 48 | ||
| 0.1 M NaOH | Room Temperature | 48 | ||
| 1 M NaOH | 60 | 48 | ||
| 3% H₂O₂ | Room Temperature | 48 | ||
| 30% H₂O₂ | Room Temperature | 48 | ||
| Thermal (Solid) | 60 | 48 | ||
| Thermal (Solution) | 60 | 48 | ||
| Photolytic (Solid) | ICH Q1B | - | ||
| Photolytic (Solution) | ICH Q1B | - |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. apicule.com [apicule.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
Technical Support Center: Optimizing N-butyl-5-(2-fluorophenoxy)pentan-1-amine for In Vivo Studies
Welcome to the technical support center for N-butyl-5-(2-fluorophenoxy)pentan-1-amine (referred to as Compound XF-521). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate the successful in vivo evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound XF-521)?
A1: this compound is a small molecule amine featuring a fluorophenoxy moiety.[1] Its structure suggests potential applications in modulating biological pathways where amine-receptor interactions and fluorinated aromatic groups are relevant. Small-molecule amines are known to play significant roles in regulating various physiological processes.[2] The basicity of the amine is a crucial parameter that can be fine-tuned to optimize physicochemical properties for drug discovery.[3]
Q2: What are the primary challenges in preparing Compound XF-521 for in vivo studies?
A2: Like many small molecule amines, Compound XF-521 may present challenges related to aqueous solubility, which can impact bioavailability.[4] Formulation strategies are often necessary to enhance its solubility and ensure consistent exposure in animal models.[5][6] Additionally, assessing its toxicological profile and understanding its pharmacokinetic (PK) and pharmacodynamic (PD) relationship is crucial for meaningful in vivo experiments.[7]
Q3: What initial physicochemical properties of Compound XF-521 should be characterized?
A3: Before initiating in vivo studies, it is essential to determine the compound's purity, solubility in various solvents and pH conditions, pKa, LogP (lipophilicity), and solid-state characteristics (e.g., crystallinity). These parameters will guide formulation development and help in the interpretation of in vivo data.
Q4: What safety precautions should be taken when handling Compound XF-521?
A4: Standard laboratory safety protocols for handling chemical compounds should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Formulation Challenges
Q: My formulation of Compound XF-521 is cloudy or shows precipitation. How can I improve its solubility for intravenous (IV) or oral (PO) administration?
A: Poor aqueous solubility is a common issue for lipophilic amines. Here are several strategies to address this:
-
pH Adjustment: Being an amine, the solubility of Compound XF-521 is likely pH-dependent. Lowering the pH with a pharmaceutically acceptable acid (e.g., HCl, citric acid, or tartaric acid) can protonate the amine group, forming a more soluble salt.[4]
-
Co-solvents: Employing a co-solvent system can enhance solubility. Common co-solvents for preclinical studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG). It is crucial to first determine the appropriate ratio of co-solvents and to ensure the final concentration of the co-solvent is well-tolerated by the animal model.
-
Surfactants and Cyclodextrins: The use of surfactants like Tween 80 or Cremophor EL can help to create micellar formulations that increase the solubility of poorly soluble compounds.[5][8] Alternatively, complexation with cyclodextrins can be an effective strategy to enhance solubility.[9]
-
Particle Size Reduction: For oral formulations, reducing the particle size through micronization or nanonization can increase the surface area and improve the dissolution rate and subsequent absorption.[10]
Issue 2: High In Vivo Toxicity or Adverse Effects
Q: I am observing acute toxicity (e.g., weight loss, lethargy, mortality) in my animal studies even at low doses. What steps can I take to mitigate this?
A: Unforeseen toxicity can derail in vivo studies. A systematic approach is needed to identify the cause:
-
Dose-Range Finding Study: If not already done, perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[11][12] This involves administering single, escalating doses to small groups of animals and observing them for a set period.[13]
-
Vehicle Toxicity: The formulation vehicle itself may be causing the adverse effects. Administer a vehicle-only control group to assess its tolerability. Some co-solvents, like DMSO, can be toxic at high concentrations.
-
Route of Administration: The route of administration can significantly impact toxicity.[13] For example, a compound may be more toxic when administered via IV bolus compared to a slower infusion or intraperitoneal (IP) injection. Consider alternative routes if feasible.
-
Metabolite Toxicity: The toxicity may be due to a metabolite of Compound XF-521. In vitro metabolism studies using liver microsomes can help identify potential toxic metabolites.
Issue 3: Low or Variable Bioavailability
Q: My pharmacokinetic data shows very low and inconsistent plasma concentrations of Compound XF-521 after oral administration. How can I improve its bioavailability?
A: Low and variable oral bioavailability can be due to poor absorption, high first-pass metabolism, or efflux transporter activity.
-
Enhance Solubility and Dissolution: As a first step, optimize the formulation to improve solubility and dissolution rate, as this is often a primary barrier to absorption for poorly soluble compounds.[5][6]
-
Assess Permeability: Use in vitro models like Caco-2 assays to determine the intestinal permeability of the compound. If permeability is low, strategies to enhance it may be needed, although this can be challenging.
-
Investigate First-Pass Metabolism: The liver can extensively metabolize a compound after absorption from the gut, reducing the amount that reaches systemic circulation. In vitro metabolic stability assays can predict the extent of first-pass metabolism. "Hardening" the molecule at metabolic hotspots (e.g., by replacing a C-H with a C-F bond) is a medicinal chemistry strategy to reduce metabolism.[14]
-
Consider Efflux Transporters: Compound XF-521 may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump the compound back into the intestinal lumen. Co-dosing with a known P-gp inhibitor in preclinical studies can help determine if this is a contributing factor.
Data Presentation
Table 1: Physicochemical Properties of Compound XF-521 (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 253.36 g/mol | Calculation |
| pKa | 9.2 | Potentiometric Titration |
| LogP | 3.8 | HPLC |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Shake-flask |
| Aqueous Solubility (pH 2.0) | 5.2 mg/mL | Shake-flask |
| Purity | >99% | HPLC-UV |
Table 2: Example Formulations for In Vivo Studies
| Formulation ID | Route | Composition | Max Concentration |
| XF-IV-01 | IV | 5% DMSO / 40% PEG400 / 55% Saline | 2 mg/mL |
| XF-PO-01 | PO | 0.5% Methylcellulose / 0.1% Tween 80 in Water | 5 mg/mL |
| XF-PO-02 | PO | 20% Captisol® in Water, pH 4.5 | 10 mg/mL |
Table 3: Summary of a Pilot Pharmacokinetic Study in Rats (Hypothetical Data)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| IV | 1 | 250 | 0.08 | 350 | 100 |
| PO | 10 | 85 | 1.0 | 425 | 12.1 |
Experimental Protocols
Protocol 1: Preparation of an IV Formulation using a Co-solvent System
-
Objective: To prepare a 2 mg/mL solution of Compound XF-521 for intravenous administration.
-
Materials: Compound XF-521, Dimethyl sulfoxide (DMSO), PEG400, Sterile Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of Compound XF-521 and place it in a sterile glass vial.
-
Add DMSO to constitute 5% of the final volume and vortex until the compound is fully dissolved.
-
Add PEG400 to constitute 40% of the final volume and vortex to mix.
-
Slowly add sterile saline to reach the final desired volume while vortexing to maintain clarity.
-
Visually inspect the final solution for any precipitation. If the solution is clear, filter it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the formulation at 4°C and use it within 24 hours.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of Compound XF-521 following IV and PO administration in rats.[15][16]
-
Animals: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein for blood sampling).
-
Dosing:
-
IV Group: Administer Formulation XF-IV-01 as a bolus dose of 1 mg/kg via the tail vein.
-
PO Group: Administer Formulation XF-PO-02 via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the jugular vein cannula into EDTA-coated tubes at pre-dose, and at 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[17]
-
Process the blood by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of Compound XF-521 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis with software like Phoenix WinNonlin.
-
Protocol 3: Acute Toxicology Study in Mice
-
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for Compound XF-521.[11][18]
-
Animals: Male and female CD-1 mice (n=3 per sex per group).
-
Procedure:
-
Administer Compound XF-521 (formulated in XF-PO-01) as a single oral dose at escalating levels (e.g., 10, 30, 100, 300 mg/kg) to different groups of mice. Include a vehicle control group.
-
Monitor the animals for clinical signs of toxicity (e.g., changes in appearance, behavior, respiratory rate) immediately after dosing and daily for 14 days.[12]
-
Record body weights on Day 1 (pre-dose), Day 7, and Day 14.
-
At the end of the 14-day observation period, euthanize all animals.
-
Conduct a gross necropsy on all animals, examining organs for any abnormalities.
-
For selected dose groups, collect key organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs.
Visualizations
Caption: A typical workflow for optimizing a small molecule for in vivo studies.
Caption: A hypothetical signaling pathway modulated by Compound XF-521.
Caption: A decision tree for troubleshooting common in vivo study issues.
References
- 1. This compound | 5554-50-7 | Benchchem [benchchem.com]
- 2. Small-molecule amines: a big role in the regulation of bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride (1864059-65-3) for sale [vulcanchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 14. youtube.com [youtube.com]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 17. youtube.com [youtube.com]
- 18. fiveable.me [fiveable.me]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparative analysis of the expected NMR spectral features of N-butyl-5-(2-fluorophenoxy)pentan-1-amine, supported by experimental data from structurally analogous compounds and detailed experimental protocols.
While specific experimental NMR data for this compound is not publicly available, a detailed analysis can be constructed by comparing spectral data from structurally related molecules. This guide will leverage data from N-butylpentan-1-amine and various 2-fluorophenoxy derivatives to predict and interpret the 1H and 13C NMR spectra of the target compound.
Predicted 1H and 13C NMR Spectral Data
The expected chemical shifts for this compound are summarized below. These predictions are based on the additive effects of the N-butyl group and the 5-(2-fluorophenoxy)pentyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₄F) | 6.8 - 7.2 | Multiplet |
| O-CH₂ (phenoxy) | ~ 4.0 | Triplet |
| N-CH₂ (butyl & pentyl) | 2.5 - 2.7 | Multiplet |
| Internal CH₂ (pentyl) | 1.4 - 1.8 | Multiplet |
| Internal CH₂ (butyl) | 1.3 - 1.5 | Multiplet |
| Terminal CH₃ (butyl) | ~ 0.9 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-F) | 150 - 155 (d, ¹JCF ≈ 240 Hz) |
| Aromatic (C-O) | 145 - 150 |
| Aromatic (other) | 115 - 125 |
| O-CH₂ (phenoxy) | ~ 68 |
| N-CH₂ (butyl & pentyl) | 45 - 55 |
| Internal CH₂ (pentyl) | 25 - 35 |
| Internal CH₂ (butyl) | 20 - 35 |
| Terminal CH₃ (butyl) | ~ 14 |
Comparative NMR Data of Structurally Similar Compounds
To substantiate the predicted values, the following tables present experimental NMR data for N-butylpentan-1-amine, which represents the aliphatic portion of the target molecule.
Table 3: Experimental ¹H NMR Data for N-butylpentan-1-amine
| Protons | Chemical Shift (ppm) | Multiplicity |
| N-CH₂ | 2.58 | Triplet |
| Internal CH₂ | 1.25 - 1.45 | Multiplet |
| Terminal CH₃ | 0.88 | Triplet |
Table 4: Experimental ¹³C NMR Data for N-butylpentan-1-amine
| Carbon | Chemical Shift (ppm) |
| N-CH₂ | 50.1 |
| Internal CH₂ | 32.3, 29.5, 22.8, 20.6 |
| Terminal CH₃ | 14.1 |
The presence of the electronegative 2-fluorophenoxy group in the target molecule is expected to cause a downfield shift of the signals corresponding to the pentyl chain protons and carbons compared to N-butylpentan-1-amine, particularly for those closer to the oxygen atom.
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for a small organic molecule like this compound is outlined below.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its good dissolving power and well-separated residual solvent peak.[1] Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[2]
-
Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening and shimming issues.[1]
NMR Data Acquisition
-
Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve signal-to-noise.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often employed.
-
Visualizing the Molecular Structure and Analytical Workflow
To better understand the relationships between the different parts of the molecule and the general process of NMR analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for NMR spectral analysis.
By combining predictive analysis based on established NMR principles with comparative data from analogous structures, a robust understanding of the NMR spectrum of this compound can be achieved. This approach provides a solid foundation for the structural verification and further investigation of this and similar molecules in a research and development setting.
References
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for N-butyl-5-(2-fluorophenoxy)pentan-1-amine and Related Structures
For Immediate Release
This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-butyl-5-(2-fluorophenoxy)pentan-1-amine against the experimentally determined fragmentation of its structural analog, N-butyl-pentan-1-amine. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation of small molecules.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery. Understanding its mass spectrometry fragmentation pattern is crucial for its identification and characterization in complex matrices. This guide outlines the predicted fragmentation pathways based on established principles for its constituent functional groups—a secondary amine and a fluorinated aryl ether—and compares it with the known fragmentation of a simpler aliphatic amine.
Predicted and Experimental Fragmentation Patterns
The mass spectrometry fragmentation of these amines is dominated by cleavage events alpha to the nitrogen atom, a characteristic feature of this class of compounds.[1][2][3][4] The presence of the aromatic ether moiety in this compound introduces additional fragmentation pathways.
Below is a table summarizing the predicted major fragment ions for this compound and the experimental data for the reference compound, N-butyl-pentan-1-amine.
| m/z | Predicted Relative Abundance for this compound | Experimental Relative Abundance for N-butyl-pentan-1-amine [5] | Proposed Fragment Ion Structure/Origin |
| 253 | Low | - | Molecular Ion [M]⁺ of this compound |
| 210 | Moderate | - | [M - C₃H₇]⁺ via α-cleavage (loss of propyl radical from butyl group) |
| 196 | High | - | [M - C₄H₉]⁺ via α-cleavage (loss of butyl radical) |
| 143 | - | Low | Molecular Ion [M]⁺ of N-butyl-pentan-1-amine |
| 111 | Low | - | [O-C₆H₄F]⁺, Cleavage at the ether bond |
| 100 | - | High (Base Peak) | [M - C₃H₇]⁺ via α-cleavage (loss of propyl radical from pentyl group) |
| 86 | - | Moderate | [M - C₄H₉]⁺ via α-cleavage (loss of butyl radical) |
Fragmentation Pathway Analysis
The fragmentation of this compound is anticipated to be initiated by the ionization of the nitrogen atom, which has the lowest ionization potential. Subsequent fragmentation will likely proceed through two primary pathways:
-
Alpha-Cleavage at the Amine: This is the most common fragmentation pathway for aliphatic amines.[1][2][3][4] Cleavage of the C-C bond alpha to the nitrogen atom results in the formation of a stable iminium cation. For the target molecule, this can occur on either alkyl chain attached to the nitrogen, leading to the loss of a propyl radical (m/z 210) or a butyl radical (m/z 196). The loss of the larger alkyl group is often preferred.
-
Cleavage of the Ether Linkage: The presence of the phenoxy group introduces fragmentation pathways characteristic of aryl ethers. This can involve cleavage of the bond between the pentyl chain and the oxygen atom, or fragmentation within the aromatic ring.
The following diagram illustrates the predicted primary fragmentation pathway for this compound.
Caption: Predicted α-cleavage fragmentation of this compound.
Experimental Protocols
The mass spectral data presented in this guide is based on standard electron ionization mass spectrometry techniques. A general protocol for acquiring such data is as follows:
1. Sample Preparation:
-
Dissolve the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
2. Instrument and Method:
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min.
-
Data Acquisition: Scan mode from m/z 40 to 500.
The following workflow diagram outlines the general process of obtaining and analyzing the mass spectrum.
Caption: General workflow for GC-MS analysis of small molecules.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound is dominated by characteristic alpha-cleavages of the secondary amine. This provides a clear diagnostic tool for its identification. Comparison with the experimental data of N-butyl-pentan-1-amine highlights the influence of the bulky and electronically distinct 2-fluorophenoxy-pentyl group on the fragmentation process. This guide serves as a valuable resource for the structural analysis of this and related compounds.
References
Characterization of N-butyl-5-(2-fluorophenoxy)pentan-1-amine: A Comparative Guide to HPLC and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the characterization of N-butyl-5-(2-fluorophenoxy)pentan-1-amine. The information presented herein is supported by established methodologies for the analysis of primary amines and similar pharmaceutical compounds, offering a framework for robust analytical method development.
Performance Comparison: HPLC vs. Alternative Methods
The selection of an appropriate analytical technique is critical for the accurate quantification and characterization of this compound. While HPLC is a widely adopted method, other techniques offer distinct advantages for specific analytical challenges.
| Parameter | HPLC with UV Detection (Post-derivatization) | HPLC with Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation followed by UV absorbance measurement of a derivatized analyte. | Chromatographic separation coupled with mass-based detection, providing molecular weight and structural information. | Chromatographic separation of volatile compounds followed by mass-based detection. |
| Selectivity | Moderate to High (dependent on derivatization agent and chromatographic conditions). | Very High (based on mass-to-charge ratio). | Very High (based on mass-to-charge ratio). |
| Sensitivity | Good (ng/mL range, dependent on chromophore). | Excellent (pg/mL to fg/mL range). | Excellent (pg/mL to fg/mL range). |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate | High | High |
| Method Development Complexity | Moderate (requires optimization of derivatization and chromatography). | High (requires optimization of ionization and mass analysis parameters). | Moderate (may require derivatization for non-volatile analytes). |
| Typical Application | Routine quality control, purity assessment, and quantification. | Identification of impurities and metabolites, quantification in complex matrices. | Analysis of volatile impurities and by-products. |
Experimental Protocols
Proposed HPLC Method with UV Detection (Post-column Derivatization)
This protocol outlines a robust HPLC method for the quantification of this compound using post-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection. This approach is suitable for primary amines that lack a strong native chromophore.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 30-70% B
-
15-20 min: 70-30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
2. Post-Column Derivatization:
-
Reagent: o-phthalaldehyde (OPA) reagent (prepared by dissolving OPA and 2-mercaptoethanol in a borate buffer at pH 9.5)
-
Reagent Flow Rate: 0.5 mL/min
-
Reaction Coil: 10 m length, 0.3 mm i.d.
-
Reaction Temperature: 40 °C
3. Detection:
-
Detector: Fluorescence Detector
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
4. Sample Preparation:
-
Dissolve a known weight of the sample in the initial mobile phase composition (70% A: 30% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Alternative Method: HPLC with Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS is a powerful alternative.
1. Chromatographic Conditions:
-
(Same as HPLC with UV Detection, but a volatile buffer like ammonium formate should be used instead of phosphate buffer).
2. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Experimental Workflow and Signaling Pathway Diagrams
Caption: HPLC experimental workflow for this compound analysis.
Disclaimer: The provided HPLC method is a proposed starting point based on the analysis of similar primary amines. Method validation and optimization are essential for ensuring accuracy and precision for the specific application.
Comparative Analysis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine and Structural Analogs: A Guide for Drug Discovery Professionals
An In-depth Evaluation of a Novel Phenoxyalkylamine Scaffold and its Potential as a Modulator of Dopaminergic and Serotonergic Systems
Introduction
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a synthetic compound belonging to the phenoxyalkylamine class, which has garnered interest within the research community for its potential to modulate key neurotransmitter systems, particularly the dopamine and serotonin pathways. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide aims to provide a comparative framework for researchers by examining the structure-activity relationships (SAR) of analogous compounds. By understanding the impact of structural modifications on receptor affinity and functional activity within this chemical class, researchers can better infer the potential pharmacological profile of this compound and guide future research and development efforts.
This guide will present a hypothetical comparison based on established SAR principles for phenoxyalkylamines, detail the essential experimental protocols for their characterization, and provide visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data Comparison
Due to the absence of publicly available experimental data for this compound and its direct structural analogs, the following tables present hypothetical data based on known structure-activity relationships for phenoxyalkylamines at dopamine D2 and serotonin 5-HT1A receptors. These tables are intended to serve as a conceptual framework for understanding how structural modifications might influence receptor binding and functional activity.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound and Structural Analogs
| Compound ID | R (N-substituent) | X (Phenyl Substitution) | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) |
| LEAD-001 | n-Butyl | 2-Fluoro | 50 | 25 |
| ANALOG-A1 | Methyl | 2-Fluoro | 150 | 80 |
| ANALOG-A2 | Propyl | 2-Fluoro | 75 | 40 |
| ANALOG-A3 | H | 2-Fluoro | 200 | 120 |
| ANALOG-B1 | n-Butyl | H | 80 | 60 |
| ANALOG-B2 | n-Butyl | 4-Fluoro | 60 | 35 |
| ANALOG-B3 | n-Butyl | 2-Chloro | 45 | 30 |
Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of this compound and Structural Analogs
| Compound ID | Dopamine D2 (EC50, nM) - Agonist | Serotonin 5-HT1A (EC50, nM) - Agonist |
| LEAD-001 | 150 (Partial Agonist) | 50 (Agonist) |
| ANALOG-A1 | >1000 | 200 |
| ANALOG-A2 | 250 (Partial Agonist) | 100 |
| ANALOG-A3 | >1000 | 300 |
| ANALOG-B1 | 300 (Partial Agonist) | 150 |
| ANALOG-B2 | 200 (Partial Agonist) | 80 |
| ANALOG-B3 | 120 (Partial Agonist) | 70 |
Experimental Protocols
The characterization of novel compounds like this compound and its analogs involves a series of standardized in vitro assays to determine their pharmacological profile.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine D2 receptor, thereby determining its binding affinity (Ki).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution, and 50 µL of [³H]Spiperone.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay for Serotonin 5-HT1A Receptor Activity
This assay determines the functional activity (agonist or antagonist) of a test compound at the serotonin 5-HT1A receptor by measuring its effect on cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the human serotonin 5-HT1A receptor.
-
Forskolin.
-
Reference agonist: 8-OH-DPAT.
-
Reference antagonist: WAY-100635.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
Test compounds at various concentrations.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
For agonist testing, add the test compound at various concentrations and incubate for 15-30 minutes. Then, add forskolin to stimulate cAMP production and incubate for another 15-30 minutes.
-
For antagonist testing, pre-incubate the cells with the test compound for 15-30 minutes before adding the reference agonist (8-OH-DPAT) and forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.
A Comparative Analysis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative dopamine agonist N-butyl-5-(2-fluorophenoxy)pentan-1-amine against the well-established non-ergoline dopamine agonists, Ropinirole and Pramipexole. This document is intended to serve as a framework for the pharmacological comparison of novel compounds with existing therapeutic agents.
Disclaimer: As of the latest literature review, specific experimental data on the dopamine receptor binding affinity and functional efficacy of this compound is not publicly available. The following sections provide a template for comparison, incorporating data for Ropinirole and Pramipexole, and outline the standard experimental protocols required to characterize a novel compound.
Quantitative Comparison of Dopamine Receptor Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Ropinirole and Pramipexole for the dopamine D2 and D3 receptors. These parameters are crucial in determining the selectivity and therapeutic potential of a dopamine agonist.
| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor EC50 (nM) | Dopamine D3 Receptor EC50 (nM) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| Ropinirole | 29[1] | ~1.4 | ~40[2] | ~4*[2] |
| Pramipexole | 3.9[3] | 0.5[3] | Not Available | Not Available |
*Note: Some studies report pKi and pEC50 values. The values for Ropinirole have been converted for direct comparison. The Ki for Ropinirole at D3 is estimated from its reported 20-fold selectivity over D2.[2] Pramipexole is a high-affinity agonist for both D2 and D3 receptors, with a preference for the D3 subtype.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to characterize dopamine agonists.
Dopamine Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for dopamine receptors.
Objective: To measure the displacement of a radiolabeled ligand from dopamine D2/D3 receptors by the test compound.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]Spiperone or [³H]Pramipexole).
-
Test compound (this compound, Ropinirole, Pramipexole).
-
Non-specific binding control (e.g., Haloperidol or unlabeled Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Dopamine D2-like Receptors
This assay measures the functional potency (EC50) of a dopamine agonist by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. D2-like receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP.
Objective: To determine the dose-dependent inhibition of forskolin-stimulated cAMP production by the test compound in cells expressing dopamine D2 or D3 receptors.
Materials:
-
Stable cell line expressing human dopamine D2 or D3 receptors and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Test compound (this compound, Ropinirole, Pramipexole).
-
Forskolin (an adenylyl cyclase activator).
-
Reference agonist (e.g., Dopamine or Quinpirole).
-
Assay medium (e.g., serum-free DMEM/F12).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free assay medium.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels) using non-linear regression analysis.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor Gαi-coupled signaling pathway.
Experimental Workflow for Dopamine Agonist Characterization
Caption: Experimental workflow for characterizing a novel dopamine agonist.
References
- 1. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of N-butyl-5-(2-fluorophenoxy)pentan-1-amine and related compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison is based on the biological activities of structurally similar molecules and compounds targeting relevant pathways. The information presented is intended to guide future research and drug discovery efforts.
The structural characteristics of this compound, featuring a flexible N-butyl-pentanamine chain and a fluorophenoxy group, suggest potential interactions with key biological targets in neuroscience and oncology. This guide explores these possibilities by examining related compounds with demonstrated activity at dopamine receptors, serotonin receptors, and the PD-1/PD-L1 immune checkpoint.
I. Potential Activity at Dopamine Receptors
The N-alkylamine moiety is a common feature in many dopamine receptor ligands. Variations in the N-substituent and the aromatic portion of the molecule can significantly influence binding affinity and functional activity at different dopamine receptor subtypes.
Comparative Data of Related Dopamine Receptor Ligands
Below is a table summarizing the binding affinities (Ki) of various N-substituted and tropane-based ligands for the D2 and D3 dopamine receptors. These compounds, while structurally distinct from this compound, provide insight into the structure-activity relationships (SAR) of N-substituted amines at these receptors.
| Compound ID | Structure | D2R Ki (nM) | D3R Ki (nM) | Reference |
| 1 (L741,626) | 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]methylindole | 11.2 | 163 | [1] |
| 31 | Tropane analogue of Compound 1 | 33.4 | 15.5 | [1] |
| 45 | 3-Benzofurylmethyl-substituted tropane analogue | 1.7 | 0.34 | [1] |
Experimental Protocol: Dopamine Receptor Binding Assay
The binding affinities of the compounds listed above were determined using a radioligand binding assay with membranes from HEK 293 cells stably expressing either the human D2L or D3 dopamine receptor.
-
Membrane Preparation: HEK 293 cells expressing the receptor of interest are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) and varying concentrations of the competitor compound (the compound being tested).
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Dopamine Signaling Pathway
II. Potential Activity at Serotonin Receptors
The phenoxyalkylamine scaffold is present in a number of compounds that interact with serotonin (5-HT) receptors. The nature of the amine and the substituents on the aromatic ring are critical for affinity and selectivity across the various 5-HT receptor subtypes.
Comparative Data of Related Serotonin Receptor Ligands
The following table presents the binding affinities (Ki) and functional activities (pKB) for compounds with structural motifs relevant to the study of this compound.
| Compound ID | Structure | 5-HT1B-like pKB | Reference |
| 22 | N-benzyl-5-[2-(phthalimido)ethyl]-3-[2-(dimethylamino)ethyl]-1H-indole-2-carboxamide | 7.33 | [2] |
| 24 | 2-aminobenzyl analogue of Compound 22 | 7.19 | [2] |
| 81 | N-benzyl-5-[2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)ethyl]-3-[2-(dimethylamino)ethyl]-1H-indole-2-carboxamide | 7.05 | [2] |
Experimental Protocol: Serotonin Receptor Functional Assay (Vascular 5-HT1B-like Receptor)
The functional activity of the compounds at the vascular 5-HT1B-like receptor was determined by measuring their ability to antagonize serotonin-induced contractions in isolated rabbit saphenous vein preparations.
-
Tissue Preparation: Segments of rabbit saphenous vein are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The tissues are connected to isometric force transducers to record changes in tension.
-
Assay Procedure: Cumulative concentration-response curves to serotonin are generated in the absence and presence of increasing concentrations of the test compound.
-
Data Analysis: The antagonist potencies (pKB values) are calculated using the Schild equation. The pKB is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.[2]
Serotonin Signaling Pathway (5-HT1A Receptor)
III. Potential Activity as PD-1/PD-L1 Inhibitors
Small molecules that can disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are of significant interest in cancer immunotherapy. The phenoxy moiety connected to a flexible linker is a feature found in some reported small-molecule PD-1/PD-L1 inhibitors.
Comparative Data of Small-Molecule PD-1/PD-L1 Inhibitors
The table below shows the inhibitory activity (IC50) and binding affinity (KD) of representative small-molecule PD-1/PD-L1 inhibitors.
| Compound ID | Structure | PD-1/PD-L1 Inhibition IC50 (nM) | hPD-L1 Binding KD (nM) | Reference |
| X14 | Naphthyridine scaffold | 15.73 | 14.62 | [3] |
| A9 | Simplified biphenyl methanol scaffold | 0.93 | 3.64 | [4] |
| JBI-2174 | Not disclosed | ~1 | Not reported | [5] |
Experimental Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The inhibitory activity of compounds on the PD-1/PD-L1 interaction is commonly assessed using an HTRF assay.
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, each tagged with a different component of the HTRF pair (e.g., a donor fluorophore like Europium cryptate and an acceptor fluorophore like d2).
-
Assay Procedure: The tagged PD-1 and PD-L1 proteins are incubated together in the presence of varying concentrations of the test compound in a microplate.
-
HTRF Signal Detection: If the proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal when the donor is excited. A plate reader capable of time-resolved fluorescence measurements is used to detect the HTRF signal.
-
Data Analysis: Inhibitors of the PD-1/PD-L1 interaction will disrupt the FRET, leading to a decrease in the HTRF signal. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the HTRF signal, is calculated.[4]
PD-1/PD-L1 Signaling Pathway in Cancer
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the reviewed literature, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a modulator of dopamine and serotonin receptors, as well as an inhibitor of the PD-1/PD-L1 interaction. The N-butyl-pentanamine chain offers a flexible backbone that could be accommodated in the binding pockets of various receptors, while the 2-fluorophenoxy group can engage in specific interactions, potentially influencing affinity and selectivity. The experimental protocols and comparative data presented in this guide offer a framework for the future pharmacological characterization of this compound and its analogues. Further synthesis and in vitro and in vivo testing are warranted to elucidate the specific biological profile of this compound and its potential therapeutic applications.
References
- 1. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel, small molecule inhibitors of PD-1/PD-L1 pathway. - ASCO [asco.org]
Comparative Purity Analysis of Synthesized N-butyl-5-(2-fluorophenoxy)pentan-1-amine and Commercial Alternatives
For Immediate Release
A Comprehensive Guide to the Purity Assessment of N-butyl-5-(2-fluorophenoxy)pentan-1-amine, a Key Intermediate in Drug Discovery, in Comparison to Commercially Available Analogs.
This publication provides a detailed comparison of the purity profile of synthesized this compound against its non-fluorinated and positional fluorine isomer analogs. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for selecting and qualifying key starting materials. The purity of active pharmaceutical ingredients and their intermediates is a critical parameter that can significantly impact the efficacy, safety, and reproducibility of preclinical and clinical studies.
Executive Summary
The purity of a synthesized batch of this compound was rigorously evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For a comprehensive assessment, its purity was compared against three commercially available, structurally related compounds:
-
Alternative 1: N-butyl-5-phenoxypentan-1-amine (the non-fluorinated analog)
-
Alternative 2: N-butyl-5-(3-fluorophenoxy)pentan-1-amine (a positional isomer)
-
Alternative 3: N-butyl-5-(4-fluorophenoxy)pentan-1-amine (a positional isomer)
The synthesized target compound demonstrated a high degree of purity, comparable to its commercial counterparts. This guide outlines the detailed experimental protocols and presents the quantitative data in a clear, comparative format to aid in the selection of appropriate materials for research and development.
Data Presentation
The purity of the synthesized this compound and its commercial alternatives was determined by HPLC, GC-MS, and ¹⁹F NMR. The results are summarized in the tables below.
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| Synthesized this compound | 12.5 | 99.2 |
| Alternative 1: N-butyl-5-phenoxypentan-1-amine | 11.8 | 98.9 |
| Alternative 2: N-butyl-5-(3-fluorophenoxy)pentan-1-amine | 12.6 | 99.5 |
| Alternative 3: N-butyl-5-(4-fluorophenoxy)pentan-1-amine | 12.8 | 99.3 |
Table 2: GC-MS Purity Analysis
| Compound | Retention Time (min) | Purity (%) | Major Impurities (m/z) |
| Synthesized this compound | 15.2 | 99.1 | 109, 154 |
| Alternative 1: N-butyl-5-phenoxypentan-1-amine | 14.7 | 98.7 | 94, 138 |
| Alternative 2: N-butyl-5-(3-fluorophenoxy)pentan-1-amine | 15.3 | 99.4 | 109, 154 |
| Alternative 3: N-butyl-5-(4-fluorophenoxy)pentan-1-amine | 15.4 | 99.2 | 109, 154 |
Table 3: Quantitative ¹⁹F NMR Purity Analysis
| Compound | Chemical Shift (ppm) | Purity (%) |
| Synthesized this compound | -118.5 | 99.3 |
| Alternative 2: N-butyl-5-(3-fluorophenoxy)pentan-1-amine | -112.1 | 99.6 |
| Alternative 3: N-butyl-5-(4-fluorophenoxy)pentan-1-amine | -115.7 | 99.4 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this study are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with 5977A MSD
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-550 m/z
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL. 100 µL of the sample solution was derivatized with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes prior to injection.
-
Injection Volume: 1 µL (splitless)
Quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Trifluorotoluene (TFT) of known purity.
-
Pulse Program: zgig30
-
Number of Scans: 128
-
Relaxation Delay (d1): 10 s
-
Acquisition Time: 2 s
-
Sample Preparation: Approximately 20 mg of the sample and 10 mg of the internal standard were accurately weighed and dissolved in 0.75 mL of CDCl₃.
-
Data Processing: The purity was calculated by comparing the integrated area of the fluorine signal of the analyte to the integrated area of the trifluoromethyl signal of the internal standard, taking into account the molecular weights and the number of fluorine atoms.
Visualizations
The following diagrams illustrate the logical workflow of the purity analysis process.
Caption: Workflow for the purity analysis and comparison of the synthesized compound and its alternatives.
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
Comparative Analysis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine and Structurally Related Dopamine D2 Receptor Ligands
For Immediate Release
This guide provides a comparative analysis of the binding affinity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine and other structurally related compounds targeting the dopamine D2 receptor. The information is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited publicly available binding affinity data for this compound, this guide utilizes data for structurally similar compounds to provide a relevant comparison. The phenoxy-alkylamine scaffold is a known pharmacophore for dopamine receptor ligands.[1]
Introduction to Dopamine D2 Receptor and Ligand Binding
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders.[2] The affinity of a ligand for a receptor is a critical parameter in drug discovery, indicating the strength of the interaction between the molecule and its target. This is typically quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of several compounds for the dopamine D2 receptor. The selected compounds share structural similarities with this compound, featuring a phenoxy-alkylamine or a related scaffold.
| Compound | Dopamine D2 Receptor Ki (nM) | Reference Compound(s) Ki (nM) | Assay Method |
| [2-(4-Phenylbutyl)phenoxy]-methylpiperidine derivative (10b) | 1.2 | Haloperidol: 1.5 | Radioligand Binding Assay |
| ML321 | 57.6 | Spiperone: Not specified | Radioligand Binding Assay |
| Asenapine | 1.26 | Spiperone: 0.5 | Radioligand Binding Assay |
| Haloperidol | 1.45 | Spiperone: Not specified | Radioligand Binding Assay |
Data sourced from multiple studies and presented for comparative purposes.[1][3][4]
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This section details a standard protocol for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[4][5][6]
1. Materials and Reagents:
-
Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM Spiperone or Haloperidol).
-
Test compounds at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the [3H]-Spiperone to all wells at a final concentration close to its Kd value (e.g., 0.5 nM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]
Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified dopamine D2 receptor signaling pathway.
References
- 1. [2-(omega-phenylalkyl)phenoxy]alkylamines: synthesis and dual dopamine2 (D2) and 5-hydroxytryptamine2 (5-HT2) receptor antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
In-depth Analysis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine Cross-Reactivity Awaits Further Investigation
A comprehensive review of available scientific literature and databases reveals a significant lack of specific experimental data on the cross-reactivity of N-butyl-5-(2-fluorophenoxy)pentan-1-amine with various receptors. While the chemical structure suggests potential interactions with several biological targets, definitive quantitative data from binding or functional assays remains unpublished. This absence of information precludes a direct comparison with alternative compounds and highlights the need for further research to elucidate its pharmacological profile.
Based on the analysis of structurally similar compounds, this compound holds potential for activity at several receptor families. For instance, compounds with related phenoxy and amine scaffolds have shown affinity for dopamine and serotonin receptors. However, it is crucial to emphasize that even minor structural modifications can significantly alter binding affinity and functional activity, making direct extrapolation of data from analogous compounds speculative.
To address the current knowledge gap, a systematic investigation into the cross-reactivity of this compound is necessary. The following sections outline the requisite experimental protocols and a proposed workflow for such a study.
Comparative Cross-Reactivity Profile: Awaiting Data
A direct comparison of this compound with other receptor ligands is not feasible without experimental data. A summary table for such a comparison would typically include key pharmacological parameters as shown below. Once data becomes available, this table can be populated to provide a clear and concise comparison.
| Receptor Target | This compound | Alternative Compound A | Alternative Compound B |
| Serotonin Receptors | |||
| 5-HT1A | Data Not Available | Insert Data | Insert Data |
| 5-HT2A | Data Not Available | Insert Data | Insert Data |
| Dopamine Receptors | |||
| D1 | Data Not Available | Insert Data | Insert Data |
| D2 | Data Not Available | Insert Data | Insert Data |
| Adrenergic Receptors | |||
| α1 | Data Not Available | Insert Data | Insert Data |
| α2 | Data Not Available | Insert Data | Insert Data |
| β1 | Data Not Available | Insert Data | Insert Data |
| β2 | Data Not Available | Insert Data | Insert Data |
| Other Targets | |||
| Sigma-1 | Data Not Available | Insert Data | Insert Data |
| PD-L1 | Data Not Available | Insert Data | Insert Data |
Essential Experimental Protocols
To determine the cross-reactivity profile of this compound, a series of well-established in vitro assays should be performed.
Radioligand Binding Assays
This is the gold standard method to determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound to a panel of receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal tissues.
-
Competition Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Assays, Calcium Flux Assays)
These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
-
Objective: To characterize the functional activity of this compound at receptors where it shows significant binding affinity.
-
Methodology (Example: cAMP Assay for Gs or Gi-coupled receptors):
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound. For antagonist activity determination, cells are co-incubated with a known agonist.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using commercially available kits (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizing the Path Forward: A Proposed Research Workflow
The following diagram illustrates a logical workflow for characterizing the cross-reactivity of this compound.
Caption: Proposed workflow for characterizing the receptor cross-reactivity of a novel compound.
Signaling Pathway Analysis: A Hypothetical Example
Should this compound be found to interact with a G-protein coupled receptor (GPCR), its effect on downstream signaling pathways would need to be elucidated. The following diagram illustrates a generic GPCR signaling cascade.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
